Product packaging for 10-Acetamidodecanoic acid(Cat. No.:)

10-Acetamidodecanoic acid

Cat. No.: B15301056
M. Wt: 229.32 g/mol
InChI Key: HJZYOWWKZLHXPW-UHFFFAOYSA-N
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Description

10-Acetamidodecanoic acid (CAS 5440-41-5) is a synthetic organic compound with the molecular formula C 12 H 23 NO 3 and a molecular weight of 229.32 g/mol . This molecule features a ten-carbon alkane chain, a terminal carboxylic acid group, and an acetamide functional group at the 10-position. This structure makes it a functionalized derivative of decanoic acid (capric acid), a medium-chain fatty acid known for its diverse biological activities . The compound's bifunctional nature, with both a carboxylic acid and a protected amine (acetamide), suggests its primary utility as a versatile building block or linker in organic synthesis and bioconjugation chemistry. Researchers can potentially exploit these reactive sites to tether molecules of interest, similar to the application of its precursor, 10-aminodecanoic acid, which is explicitly used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other conjugated molecules . The acetamide group can serve as a protective moiety for the amine, which can be deprotected to free the amine for further chemical reactions. While direct studies on this compound are limited, research on its parent compound, decanoic acid, provides context for its potential research value. Decanoic acid has been shown to act as a non-competitive AMPA receptor antagonist, which contributes to anticonvulsant effects, and as a modulator of the PPARγ nuclear receptor, influencing glucose and lipid metabolism . As a derivative, this compound may be of interest in medicinal chemistry for synthesizing novel compounds to probe these and related biological pathways. Application Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO3 B15301056 10-Acetamidodecanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

10-acetamidodecanoic acid

InChI

InChI=1S/C12H23NO3/c1-11(14)13-10-8-6-4-2-3-5-7-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)

InChI Key

HJZYOWWKZLHXPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 10-Acetamidodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Acetamidodecanoic acid is a fascinating, yet under-documented, medium-chain fatty acid derivative. As a member of the N-acyl amino acid family, it holds potential for significant biological activity, tapping into the rich and complex signaling pathways governed by this class of molecules. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance within the broader context of N-acyl amino acids. Due to the limited availability of direct experimental data, this paper combines established knowledge of related compounds with predictive models to offer a thorough technical resource for researchers.

Core Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C12H23NO3Based on chemical structure.
Molecular Weight 229.32 g/mol Calculated from the molecular formula.
IUPAC Name This compound
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.Based on the properties of similar N-acyl amino acids.
pKa ~4-5The carboxylic acid proton is expected to have a pKa in this range, typical for fatty acids.
LogP ~3.5Estimated based on its structure, indicating moderate lipophilicity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be readily achieved through the N-acetylation of its precursor, 10-aminodecanoic acid. A general and effective method involves the use of acetic anhydride under basic conditions.[1][2][3]

Materials:

  • 10-Aminodecanoic acid

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO3) or another suitable base

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 1 equivalent of 10-aminodecanoic acid in an aqueous solution of sodium bicarbonate (approximately 2-3 equivalents). The solution should be stirred until the amino acid is fully dissolved.

  • Acetylation: Cool the solution in an ice bath. Slowly add a slight excess (1.1-1.2 equivalents) of acetic anhydride dropwise while maintaining vigorous stirring. The pH of the reaction mixture should be monitored and maintained in the basic range (pH 8-9) by the addition of more base if necessary.

  • Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the carboxylic acid and precipitate the product.

  • Extraction: Extract the product from the aqueous solution using a suitable organic solvent, such as ethyl acetate. The organic layers are then combined.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or silica gel column chromatography.[4]

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 10-Aminodecanoic_Acid 10-Aminodecanoic Acid Acetylation N-Acetylation (Aqueous NaHCO3) 10-Aminodecanoic_Acid->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Acidification Acidification (HCl) Acetylation->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product This compound Purification->Product Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NAAA This compound (or other NAAA) Receptor G-Protein Coupled Receptor (e.g., GPR119) NAAA->Receptor Binding Transporter Fatty Acid Transporter NAAA->Transporter Uptake Second_Messenger Second Messenger Cascade (e.g., cAMP) Receptor->Second_Messenger Activation Mitochondria Mitochondria Transporter->Mitochondria Metabolic Effects Gene_Expression Modulation of Gene Expression Second_Messenger->Gene_Expression Mitochondria->Gene_Expression

References

The Enigmatic Absence of 10-Acetamidodecanoic Acid in the Natural World: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals no evidence for the natural occurrence of 10-Acetamidodecanoic acid. This technical guide addresses the current state of knowledge and the implications for researchers, scientists, and drug development professionals.

Despite extensive investigation into the vast and diverse world of natural products, this compound has not been identified as a naturally occurring compound in any plant, animal, or microbial species. Rigorous searches of chemical databases and scientific literature have yielded no reports of its isolation or characterization from a natural source. This conspicuous absence suggests that the biosynthetic pathways for its formation may not exist in nature, or if they do, the compound is produced in quantities below the limits of current detection technologies.

While the core focus of this guide was to be the natural occurrence of this compound, the lack of pertinent data necessitates a shift in perspective. The following sections will briefly discuss related decanoic acid derivatives that are found in nature, their known biological activities, and the synthetic routes available for producing compounds like this compound, which may serve as a valuable reference for researchers interested in its potential pharmacological applications.

Related Naturally Occurring Decanoic Acid Derivatives

While this compound itself appears to be absent from nature's chemical inventory, other functionalized decanoic acids have been isolated and characterized. A prominent example is 10-hydroxy-2-decenoic acid , a major lipid component of royal jelly, the exclusive food of queen honeybees. This compound has been the subject of considerable research and has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects.

Synthetic Approaches to this compound and its Analogs

For researchers interested in exploring the potential biological activities of this compound, chemical synthesis is the only currently available route to obtain this compound. Standard organic chemistry methodologies can be employed to introduce the acetamido group at the 10-position of decanoic acid. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Azidation cluster_reaction2 Step 2: Reduction cluster_reaction3 Step 3: Acetylation 10-Bromodecanoic_acid 10-Bromodecanoic acid Reaction1 Nucleophilic Substitution 10-Bromodecanoic_acid->Reaction1 Sodium_azide Sodium azide (NaN3) Sodium_azide->Reaction1 10-Azidodecanoic_acid 10-Azidodecanoic acid Reaction1->10-Azidodecanoic_acid Reaction2 Reduction 10-Azidodecanoic_acid->Reaction2 Reducing_agent Reducing Agent (e.g., H2, Pd/C) Reducing_agent->Reaction2 10-Aminodecanoic_acid 10-Aminodecanoic acid Reaction2->10-Aminodecanoic_acid Reaction3 Acetylation 10-Aminodecanoic_acid->Reaction3 Acetylating_agent Acetylating Agent (e.g., Acetic anhydride) Acetylating_agent->Reaction3 10-Acetamidodecanoic_acid This compound Reaction3->10-Acetamidodecanoic_acid

A potential synthetic route to this compound.

Conclusion

A Technical Guide to the Putative Metabolic Pathways of 10-Acetamidodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, there is a notable absence of published scientific literature specifically detailing the metabolic pathways, biosynthesis, or degradation of 10-Acetamidodecanoic acid. The following guide, therefore, presents a series of hypothetical metabolic pathways based on established principles of fatty acid and N-acylated compound metabolism. The proposed pathways are inferred from the metabolism of structurally related molecules, namely decanoic acid and other N-acyl amino acids. All pathways, enzymes, and experimental protocols described herein are predictive and await empirical validation.

Introduction to this compound and its Potential Metabolic Significance

This compound is a derivative of decanoic acid, a ten-carbon saturated fatty acid. It is characterized by an acetamido group (-NHCOCH₃) at the terminal (omega) position. While the specific biological roles of this molecule are currently unknown, N-acylated amino acids and other fatty acid amides are recognized as a significant class of signaling molecules with diverse physiological functions, including roles in energy homeostasis, inflammation, and neurotransmission.[1][2][3] Enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1) are known to mediate the metabolism of various N-acyl amides, suggesting that similar enzymatic machinery could potentially process this compound.[1][4]

The metabolism of fatty acids is a central process in cellular energy production, primarily occurring through the β-oxidation pathway within mitochondria and peroxisomes.[5][6] This process systematically shortens the fatty acid chain to produce acetyl-CoA, which can then enter the citric acid cycle.[5] The presence of the terminal acetamido group on the decanoic acid backbone introduces a unique chemical feature that likely requires specific enzymatic steps for its complete catabolism. This guide will explore the probable metabolic fate of this compound, including its activation, proposed catabolic and anabolic routes, and the general experimental approaches required to investigate these hypotheses.

Hypothetical Metabolic Pathways

Activation of this compound

Before entering catabolic or anabolic pathways, fatty acids must be activated by conversion to their coenzyme A (CoA) thioesters.[7] This irreversible reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases or ligases (ACS).

  • Proposed Reaction: It is highly probable that this compound is activated by a long-chain fatty acid-CoA ligase (LC-FACS) to form 10-Acetamidodecanoyl-CoA.[8] This reaction would consume one molecule of ATP, which is cleaved to AMP and pyrophosphate (PPi).[8]

The resulting 10-Acetamidodecanoyl-CoA would be the central intermediate for subsequent metabolic processing.

Proposed Catabolic Pathways

The breakdown of 10-Acetamidodecanoyl-CoA could theoretically proceed via two main routes:

Pathway A: Initial Deacetylation followed by β-Oxidation

This pathway involves the initial removal of the acetyl group, followed by the standard β-oxidation of the resulting amino fatty acid.

  • Hydrolysis/Deacetylation: A hydrolase or amidase enzyme would catalyze the cleavage of the amide bond, releasing acetate and forming 10-aminodecanoyl-CoA.

  • Deamination: The resulting 10-aminodecanoyl-CoA would likely undergo deamination to convert the terminal amino group into a carboxyl group, forming a dicarboxylic acid. This could then proceed through ω-oxidation or be further metabolized.

  • β-Oxidation: Alternatively, the 10-aminodecanoyl-CoA could potentially enter the β-oxidation pathway, although the terminal amino group might require modification first.

Pathway B: Direct β-Oxidation of 10-Acetamidodecanoyl-CoA

In this scenario, the fatty acid chain is shortened via β-oxidation while the terminal acetamido group remains intact. The standard β-oxidation cycle consists of four enzymatic steps:[6]

  • Oxidation: An Acyl-CoA dehydrogenase would introduce a double bond between the α and β carbons.

  • Hydration: An Enoyl-CoA hydratase would add a water molecule across the double bond.

  • Oxidation: A Hydroxyacyl-CoA dehydrogenase would oxidize the hydroxyl group to a ketone.

  • Thiolysis: A Ketoacyl-CoA thiolase would cleave the molecule, releasing acetyl-CoA and a two-carbon shorter 10-Acetamidodecanoyl-CoA derivative.

This cycle would repeat, yielding acetyl-CoA in each round, until a smaller, non-metabolizable N-acetylated end product is formed, which would then be excreted.

Mandatory Visualization: Hypothetical Catabolism of this compound

G cluster_activation Activation cluster_pathway_a Pathway A: Deacetylation First cluster_pathway_b Pathway B: Direct β-Oxidation A This compound A_CoA 10-Acetamidodecanoyl-CoA A->A_CoA Acyl-CoA Synthetase (ATP -> AMP + PPi) Amino_CoA 10-Aminodecanoyl-CoA A_CoA->Amino_CoA Hydrolase / Amidase Beta_Ox_B β-Oxidation Cycle A_CoA->Beta_Ox_B Acetate Acetate Amino_CoA->Acetate Beta_Ox_A Further Metabolism (e.g., β-Oxidation) Amino_CoA->Beta_Ox_A Acetyl_CoA Acetyl-CoA Beta_Ox_B->Acetyl_CoA Shorter_Chain 8-Acetamidooctanoyl-CoA Beta_Ox_B->Shorter_Chain G Precursor 10-Aminodecanoic Acid Product This compound Precursor->Product N-Acetyltransferase AcetylCoA Acetyl-CoA AcetylCoA->Product CoA CoA Product->CoA G cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation Start Hypothesis: Metabolic Pathway of This compound EnzymeAssay Enzyme Assays with Purified Proteins Start->EnzymeAssay Labeling Feed Cells with Isotope-Labeled Substrate Start->Labeling LCMS_InVitro LC-MS Analysis of Products EnzymeAssay->LCMS_InVitro Quantify Reaction Conclusion Pathway Elucidation LCMS_InVitro->Conclusion Extraction Metabolite Extraction Labeling->Extraction LCMS_InCellulo LC-MS/MS Analysis of Labeled Metabolites Extraction->LCMS_InCellulo LCMS_InCellulo->Conclusion

References

In-depth Technical Guide: Cellular Functions of 10-Acetamidodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Notice of Limited Data Availability

Despite a comprehensive search of available scientific literature, there is a significant lack of published data regarding the specific cellular functions, signaling pathways, and mechanisms of action of 10-Acetamidodecanoic acid. The current body of scientific research does not provide sufficient information to construct an in-depth technical guide as originally requested.

This document outlines the current landscape of available information and highlights the absence of quantitative data, detailed experimental protocols, and established signaling pathways directly associated with this compound.

Current State of Research

Searches for "this compound" and its potential synonyms did not yield any specific studies detailing its biological activities or cellular effects. The scientific literature that mentions related compounds, such as other fatty acid derivatives, does not provide a basis for inferring the functions of this compound. For instance, while studies on molecules like 10-Hydroxy-2-decenoic acid have demonstrated anti-biofilm and anti-hemolytic properties, and 10-octadecenoic acid methyl ester has shown antimicrobial and antioxidant effects, these findings cannot be extrapolated to this compound due to structural differences.

Data Presentation

Due to the absence of quantitative data in the scientific literature, no tables summarizing efficacy, potency (e.g., IC50, EC50 values), or other cellular metrics can be provided at this time.

Experimental Protocols

Detailed experimental methodologies for investigating the cellular functions of this compound are not available as no specific studies have been published.

Signaling Pathways and Visualizations

As there are no described signaling pathways or established experimental workflows involving this compound, the creation of Graphviz diagrams as requested is not feasible.

Conclusion for Researchers, Scientists, and Drug Development Professionals

This compound represents a novel and uncharacterized molecule from a cellular and molecular biology perspective. For researchers in drug discovery and basic science, this presents a potential opportunity for novel investigations. Future research directions could include:

  • Initial Screening: Performing broad-spectrum cellular assays to identify any potential biological activity. This could involve screens for cytotoxicity, antimicrobial effects, anti-inflammatory properties, or receptor binding.

  • Target Identification: Should any biological activity be observed, subsequent studies would be required to identify the molecular target(s) of this compound.

  • Mechanism of Action Studies: Once a target is identified, further research could elucidate the downstream signaling pathways and the precise mechanism by which this compound exerts its effects.

Until such foundational research is conducted and published, a detailed technical guide on the cellular functions of this compound cannot be compiled. The scientific community awaits initial studies to shed light on the potential biological roles of this compound.

An In-depth Technical Guide on 10-Acetamidodecanoic Acid: History and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the specific history, discovery, and detailed biological role of 10-Acetamidodecanoic acid (CAS No. 105474-03-1) is not extensively available in publicly accessible scientific literature. While its existence is confirmed in chemical databases[1], a detailed historical account or in-depth research focus on this particular molecule is not apparent. This guide, therefore, provides a broader context by examining the synthesis and significance of the chemical class to which it belongs: omega-acetamido fatty acids and functionalized decanoic acids.

Introduction to Functionalized Fatty Acids

Fatty acids and their derivatives are fundamental in cellular structure, metabolism, and signaling. The functionalization of fatty acids, such as the introduction of an acetamido group at the omega (ω) position, creates molecules with unique physicochemical properties that can be exploited for various scientific and therapeutic purposes. These modifications can alter polarity, bioavailability, and interaction with biological targets.

Decanoic acid, a ten-carbon saturated fatty acid, and its derivatives are of interest in pharmaceutical research for their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and their use in drug delivery systems. The addition of an acetamido group, as seen in this compound, introduces a hydrogen-bonding capable amide functionality, which can significantly influence the molecule's behavior in biological systems.

General Synthesis of Omega-Acetamido Fatty Acids

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a general synthetic route can be postulated based on standard organic chemistry reactions. A common approach involves the acetylation of an omega-amino fatty acid.

This protocol is a generalized representation and not specific to this compound.

  • Starting Material: An omega-amino fatty acid (e.g., 10-aminodecanoic acid).

  • Acetylation Reaction:

    • Dissolve the omega-amino fatty acid in a suitable solvent, such as a mixture of water and a miscible organic solvent (e.g., dioxane).

    • Cool the solution in an ice bath.

    • Add a base, such as sodium bicarbonate, to maintain a slightly alkaline pH.

    • Slowly add acetic anhydride, the acetylating agent, to the stirred solution. The reaction is typically exothermic.

    • Allow the reaction to proceed for several hours at room temperature.

  • Work-up and Purification:

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acetylated product.

    • Collect the precipitate by filtration.

    • Wash the crude product with cold water.

    • Recrystallize the product from a suitable solvent (e.g., ethanol-water mixture) to obtain the purified omega-acetamido fatty acid.

  • Characterization:

    • Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G cluster_0 Reaction Setup cluster_1 Acetylation cluster_2 Work-up & Purification cluster_3 Analysis A Dissolve omega-amino fatty acid in aqueous solvent B Cool solution in ice bath A->B C Add base (e.g., NaHCO3) B->C D Slowly add acetic anhydride C->D E Stir at room temperature D->E F Acidify to precipitate product E->F G Filter and wash with cold water F->G H Recrystallize from suitable solvent G->H I Characterize by NMR, MS, IR H->I

Generalized workflow for the synthesis of an omega-acetamido fatty acid.

Potential Biological Significance and Therapeutic Applications

The biological roles of omega-acetamido fatty acids are not well-defined in the literature. However, by examining related compounds, we can infer potential areas of interest for researchers.

  • Fatty Acid Metabolism: Omega-3 and omega-6 fatty acids are crucial precursors for the synthesis of signaling molecules that regulate inflammation and other physiological processes.[2][3][4] The introduction of an acetamido group could modulate how these fatty acids are metabolized and their interaction with enzymes in these pathways.

  • Antioxidant and Anti-inflammatory Properties: N-acetylated amino acids, such as N-acetylcysteine (NAC), are well-known for their antioxidant properties.[5] It is plausible that N-acetylated fatty acids could exhibit similar characteristics, potentially influencing inflammatory pathways.

  • Drug Delivery and Pharmacokinetics: Functionalized fatty acids can be used to modify the properties of drugs, such as improving their absorption, distribution, metabolism, and excretion (ADME) profile. The acetamido group could be used to tune the lipophilicity and hydrogen-bonding potential of a molecule.

Quantitative Data

Due to the limited research on this compound, a comprehensive table of its physicochemical and biological properties cannot be compiled from the existing literature. For reference, a general comparison of decanoic acid and a hypothetical omega-functionalized derivative is presented below.

PropertyDecanoic AcidHypothetical this compound (Estimated)
Molecular Formula C₁₀H₂₀O₂C₁₂H₂₃NO₃
Molecular Weight 172.26 g/mol 229.32 g/mol
Appearance White crystalline solidLikely a solid
Solubility Insoluble in water, soluble in organic solventsExpected to have slightly increased water solubility
Biological Role Energy source, metabolic intermediateUndetermined

Signaling Pathways

There is no information available in the scientific literature regarding specific signaling pathways in which this compound is involved. Research on related fatty acids suggests that potential interactions could occur within the complex network of fatty acid synthesis and metabolism, which involves numerous enzymes and signaling molecules.[6]

The diagram below illustrates a simplified, high-level overview of fatty acid synthesis, a fundamental process that could be influenced by functionalized fatty acid derivatives.

G cluster_0 Cytosol cluster_1 Mitochondrion A Glucose B Pyruvate A->B G Pyruvate B->G Transport C Acetyl-CoA D Malonyl-CoA C->D ACC E Fatty Acid Synthase C->E D->E F Saturated Fatty Acids E->F H Acetyl-CoA G->H H->C Transport via Citrate Shuttle

Simplified overview of de novo fatty acid synthesis.

Conclusion

While this compound is a known chemical entity, its history, discovery, and biological functions remain largely unexplored in the scientific literature. This presents an opportunity for future research to characterize this molecule and investigate its potential roles in biological systems. The general principles of functionalized fatty acid synthesis and the known activities of related compounds provide a foundation for such investigations. Further studies are needed to determine if this compound possesses unique properties that could be of interest to the fields of biochemistry, pharmacology, and drug development.

References

A Comprehensive Technical Guide to 10-Acetamidodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 10-Acetamidodecanoic acid, a modified fatty acid with potential applications in various research and development domains. This document consolidates its fundamental chemical properties, outlines general methodologies for its synthesis and analysis, and explores its potential role in cellular signaling pathways, offering a valuable resource for professionals in the life sciences.

Core Chemical Properties

This compound is a derivative of decanoic acid, a 10-carbon saturated fatty acid. It is characterized by the presence of an acetamido group at the 10th carbon position. This modification alters the physicochemical properties of the parent molecule, introducing a polar amide group at the terminus of the hydrophobic carbon chain.

PropertyValue
Chemical Formula C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol
IUPAC Name This compound

Experimental Protocols

While specific, validated protocols for the synthesis and analysis of this compound are not widely published, established methods for the N-acetylation of amino acids and the analysis of N-acyl amino acids can be readily adapted.

General Synthesis of N-Acetylated Amino Acids

A common method for the N-acetylation of a terminal amino group on a fatty acid involves the use of acetic anhydride. The following is a generalized protocol:

  • Dissolution: The starting material, 10-aminodecanoic acid, is dissolved in a suitable solvent system, often a mixture of acetic acid and water.

  • Acetylation: Acetic anhydride is added to the solution, typically in a slight molar excess. The reaction is often performed at a controlled temperature, for instance, between 40-70°C, with stirring for a period of 1 to 6 hours.[1][2]

  • Reaction Quenching and Product Isolation: After the reaction is complete, the excess acetic anhydride is quenched, often by the addition of water. The product, this compound, can then be isolated through crystallization by cooling the solution.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent to achieve high purity.

General Analysis of N-Acyl Amino Acids

The characterization and quantification of N-acyl amino acids like this compound are typically achieved using chromatographic and mass spectrometric techniques.

  • Sample Preparation: The sample containing the analyte is prepared, which may involve extraction from a biological matrix.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating N-acyl amino acids from other components in a mixture.[3] A C18 reverse-phase column is often employed with a gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection: The HPLC system is often coupled to a mass spectrometer (LC-MS) for sensitive and specific detection.[4] Electrospray ionization (ESI) is a common ionization technique for these molecules. The mass spectrometer can be operated in full-scan mode to identify the molecular ion of this compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.

Potential Role in Signaling Pathways

While direct evidence for the involvement of this compound in specific signaling pathways is limited, the broader class of N-acyl amino acids has been recognized for its role as signaling molecules.[5] These molecules can modulate various physiological processes.

N-acyl amino acids are known to interact with G protein-coupled receptors (GPCRs) and ion channels, influencing downstream signaling cascades.[6] They are part of a larger family of lipid signaling molecules that includes the well-studied endocannabinoids.[5] The structural similarity of this compound to these signaling lipids suggests it may have analogous functions.

The diagram below illustrates a generalized workflow for investigating the biological activity of a novel N-acyl amino acid like this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Cell-Based Assays Characterization->Cell_Culture Test Compound Receptor_Binding Receptor Binding Studies Cell_Culture->Receptor_Binding Signaling_Assay Downstream Signaling Analysis Receptor_Binding->Signaling_Assay Data_Acquisition Data Acquisition Signaling_Assay->Data_Acquisition Experimental Results Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Pathway_Mapping Signaling Pathway Mapping Statistical_Analysis->Pathway_Mapping

Experimental workflow for the investigation of this compound.

This guide provides a foundational understanding of this compound for researchers and professionals. The provided general protocols and conceptual framework for signaling studies can serve as a starting point for more specific and in-depth investigations into the properties and potential applications of this molecule.

References

A Technical Guide to the IUPAC Nomenclature of 10-Acetamidodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the systematic nomenclature for the organic compound commonly known as 10-acetamidodecanoic acid, in accordance with the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

Introduction

Systematic nomenclature is a cornerstone of organic chemistry, ensuring that any given chemical structure has a single, unambiguous name from which the structure can be uniquely redrawn. This principle is of paramount importance in research, development, and regulatory affairs, where precision is critical. The compound this compound is a bifunctional molecule containing both a carboxylic acid and an amide functional group. This guide will elucidate the process of deriving its systematic IUPAC name.

Structural Analysis and Functional Group Priority

The first step in naming an organic molecule is to identify all present functional groups and determine their priority.[1] The structure of this compound features a ten-carbon aliphatic chain with a carboxylic acid group at one terminus and an acetamido group at the other.

  • Carboxylic Acid Group: -COOH

  • Amide Group (specifically, an N-substituted amide): -NH-C(=O)CH₃

According to IUPAC rules, functional groups are ranked in a priority order to decide which group will be named as the suffix of the parent compound.[2] All other functional groups are treated as substituents and are named using prefixes. The carboxylic acid group has a higher priority than the amide group.[3][4][5]

Table 1: Functional Group Priority

PriorityFunctional Group ClassFormulaSuffix (if Principal Group)Prefix (if Substituent)
High Carboxylic Acids-COOH-oic acidcarboxy-
Esters-COOR-oatealkoxycarbonyl-
Amides-CONH₂-amidecarbamoyl-
Low Aldehydes-CHO-alformyl- or oxo-

This table presents a simplified hierarchy for illustrative purposes.

Step-by-Step Nomenclature Derivation

The systematic name is assembled by methodically identifying the parent structure, locating and naming substituents, and combining these elements in the correct order.

Step 1: Identify the Principal Functional Group As established, the carboxylic acid (-COOH) is the highest priority functional group and will determine the suffix of the name.[5]

Step 2: Determine the Parent Chain The parent chain is the longest continuous carbon chain that includes the principal functional group.[6] In this case, it is the ten-carbon chain including the carboxyl carbon. A ten-carbon alkane is named decane.

Step 3: Name the Parent Structure To name the parent carboxylic acid, the "-e" ending of the parent alkane (decane) is replaced with the suffix "-oic acid".[5] Thus, the parent structure is decanoic acid .

Step 4: Number the Parent Chain The chain is numbered starting from the carbon of the principal functional group. Therefore, the carboxyl carbon is assigned position 1 (C1).[6] This numbering continues to the end of the chain, making the terminal carbon C10.

Step 5: Identify and Name the Substituent The group attached to C10 is an acetamido group, -NHCOCH₃. For IUPAC nomenclature, this substituent is more systematically named as an "acetylamino" or "ethanoylamino" group. The name "acetamido" is also commonly used and recognized. When an amide group acts as a substituent, it is indicated by a prefix.[7]

Step 6: Assemble the Final IUPAC Name The substituent name and its location (locant) are prefixed to the parent structure name. The substituent is located at the C10 position.

  • Locant: 10

  • Substituent Name: acetamido (or ethanoylamino)

  • Parent Name: decanoic acid

Combining these parts gives the final IUPAC name: This compound .

Visualization of the Nomenclature Process

The logical flow for determining the IUPAC name can be represented as follows:

IUPAC_Nomenclature cluster_0 Analysis of this compound cluster_1 Assembly of IUPAC Name Start Structure FuncGroups Identify Functional Groups: - Carboxylic Acid (-COOH) - Amide (-NHCOCH3) Start->FuncGroups Priority Determine Priority: Carboxylic Acid > Amide FuncGroups->Priority ParentChain Identify Parent Chain: 10-carbon chain including -COOH Priority->ParentChain NameParent Name Parent: Decane -> Decanoic Acid ParentChain->NameParent NumberChain Number Chain: -COOH is C1 NameParent->NumberChain NameSubstituent Identify & Name Substituent: -NHCOCH3 at C10 -> 10-Acetamido NumberChain->NameSubstituent FinalName Assemble Full Name: This compound NameSubstituent->FinalName

Caption: Logical workflow for the systematic IUPAC naming of this compound.

Experimental Protocols

The determination of an IUPAC name is a theoretical process based on established rules. It does not involve experimental protocols. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry would be employed to elucidate and confirm the chemical structure of a synthesized compound, which is a prerequisite for its naming.

Conclusion

Based on the systematic application of IUPAC nomenclature rules, the unambiguous name for the structure is This compound . This process involves prioritizing the carboxylic acid as the principal functional group, identifying the ten-carbon parent chain, and naming the acetamido group as a substituent at the C10 position. Adherence to this systematic approach is essential for clear and precise communication in scientific and professional contexts.

References

Methodological & Application

Synthesis of 10-Acetamidodecanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the chemical synthesis of 10-acetamidodecanoic acid, a fatty acid derivative with potential applications in drug delivery and development. The synthesis commences with the bromination of 10-hydroxydecanoic acid to yield 10-bromodecanoic acid. Subsequently, amination of the bromo-substituted acid affords 10-aminodecanoic acid. The final step involves the N-acetylation of the amino group to produce the target compound, this compound. This protocol includes detailed experimental procedures, a summary of reagents and expected yields, and a visual representation of the synthetic workflow.

Introduction

Long-chain N-acyl amino acids are a class of molecules with diverse biological activities and pharmaceutical potential. Their amphiphilic nature makes them interesting candidates for the development of novel drug delivery systems, surfactants, and enzyme inhibitors. This compound, in particular, is a structurally simple derivative that can serve as a valuable building block or a standalone therapeutic agent. This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.

Overall Synthesis Workflow

The synthesis of this compound is accomplished in three main stages:

  • Bromination: Conversion of a hydroxyl group to a bromo group.

  • Amination: Displacement of the bromo group with an amino group.

  • Acetylation: Acylation of the primary amine to form an acetamido group.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Acetylation A 10-Hydroxydecanoic Acid B 10-Bromodecanoic Acid A->B HBr/H2SO4 C 10-Aminodecanoic Acid B->C NH3 (aq) D This compound C->D Acetic Anhydride

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 10-Bromodecanoic Acid

This procedure is adapted from the synthesis of bromoalkanoic acids from their corresponding hydroxyalkanoic acids.

Materials:

  • 10-Hydroxydecanoic acid

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 10-hydroxydecanoic acid (1 equivalent) in toluene.

  • Slowly add 48% hydrobromic acid (2 equivalents) and a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 10-bromodecanoic acid.

  • The product can be further purified by recrystallization from a suitable solvent like hexanes.

Step 2: Synthesis of 10-Aminodecanoic Acid

This protocol describes the amination of 10-bromodecanoic acid.

Materials:

  • 10-Bromodecanoic acid

  • Aqueous ammonia (NH₃, 28-30%)

  • Sealed reaction vessel or high-pressure reactor

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Filtration apparatus

Procedure:

  • Place 10-bromodecanoic acid (1 equivalent) in a sealed reaction vessel.

  • Add a large excess of concentrated aqueous ammonia (e.g., 20-30 equivalents).

  • Seal the vessel and heat the mixture to 100-120 °C for 8-12 hours. The reaction should be carried out with appropriate safety precautions due to the buildup of pressure.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and heat gently in a fume hood to evaporate the excess ammonia.

  • Acidify the remaining solution with hydrochloric acid to a pH of approximately 1-2 to precipitate the crude amino acid hydrochloride salt.

  • Collect the precipitate by filtration and wash with cold water.

  • To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (around pH 7-8) with a sodium hydroxide solution.

  • The 10-aminodecanoic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound

This procedure details the N-acetylation of 10-aminodecanoic acid.

Materials:

  • 10-Aminodecanoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Filtration apparatus

Procedure:

  • Dissolve 10-aminodecanoic acid (1 equivalent) in glacial acetic acid in a beaker with stirring.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cold, stirring solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, slowly pour the reaction mixture into a larger beaker containing ice-cold water to precipitate the product.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the white solid by filtration, wash thoroughly with cold water to remove any residual acetic acid and anhydride.

  • Dry the product under vacuum to yield this compound. The product can be recrystallized from an ethanol/water mixture for higher purity if necessary.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and may vary based on reaction scale and experimental conditions.

StepReactantReagent(s)ProductMolecular Weight ( g/mol )Representative Yield (%)
110-Hydroxydecanoic acidHBr, H₂SO₄10-Bromodecanoic acid251.1685-95
210-Bromodecanoic acidNH₃ (aq)10-Aminodecanoic acid187.2860-75
310-Aminodecanoic acidAcetic AnhydrideThis compound229.3290-98

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the acetamido group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups, such as the amide C=O and N-H stretches.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Hydrobromic acid, sulfuric acid, and acetic anhydride are corrosive and should be handled with extreme care.

  • The amination step involves high pressure and should only be performed in an appropriate pressure-rated vessel with proper safety shielding.

This detailed protocol provides a solid foundation for the successful synthesis of this compound for research and development purposes. Optimization of reaction conditions may be necessary to achieve desired yields and purity on different scales.

Application Notes and Protocols for the Quantification of 10-Acetamidodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Acetamidodecanoic acid is a modified fatty acid whose quantification is essential for understanding its metabolic fate, pharmacokinetic profile, and potential biological activities. This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for the analysis of analytes in complex biological samples.[1] This section outlines a protocol for the quantification of this compound using LC-MS/MS, adapted from methods for similar acetylated and fatty acid compounds.[2][3]

Application Notes

This method is suitable for the determination of this compound in plasma, cell lysates, and tissue homogenates. The use of an internal standard is recommended to ensure high accuracy and precision. A stable isotope-labeled version of this compound would be the ideal internal standard; however, a structurally similar compound can also be used.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[2]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution of this compound. The precursor ion will be [M-H]-, and the product ions will be characteristic fragments.

Data Presentation

The following table summarizes typical quantitative data for the analysis of a structurally similar compound, ε-Acetamidocaproic acid, by LC-MS/MS, which can be used as a reference for the expected performance of the this compound assay.[3]

ParameterExpected Value
Linearity Range20 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)20 ng/mL
Accuracy85 - 115%
Precision (%RSD)< 15%
Recovery> 80%

Experimental Workflow: LC-MS/MS

LCMS_Workflow sample Biological Sample precipitation Protein Precipitation (Acetonitrile + IS) sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection UHPLC-MS/MS Injection reconstitution->injection data_analysis Data Analysis injection->data_analysis

LC-MS/MS experimental workflow for this compound.

II. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely available technique for the quantification of organic molecules.[5] For fatty acids that lack a strong chromophore, derivatization is often employed to enhance detection sensitivity.[6]

Application Notes

This protocol describes two approaches: direct UV detection at a low wavelength and a more sensitive method involving derivatization with a UV-absorbing agent. The choice of method will depend on the required sensitivity and the complexity of the sample matrix.

Experimental Protocol

Method A: Direct UV Detection

  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify 200 µL of the sample with 10 µL of 1M HCl.

    • Add 600 µL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (70:30, v/v) with 0.1% phosphoric acid.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 205 nm.[7]

    • Injection Volume: 20 µL.

Method B: HPLC with UV Derivatization

  • Sample Preparation and Derivatization:

    • Perform liquid-liquid extraction as described in Method A.

    • To the dried extract, add 50 µL of a derivatizing agent solution (e.g., p-bromophenacyl bromide in acetonitrile) and a catalyst (e.g., a crown ether).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool the reaction mixture and inject it directly into the HPLC system.

  • HPLC Instrumentation and Conditions:

    • HPLC System: As in Method A.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (for p-bromophenacyl derivatives).

    • Injection Volume: 20 µL.

Data Presentation

The following table presents typical performance data for HPLC analysis of fatty acids, which can be considered as a benchmark for the proposed methods.

ParameterExpected Value (Direct UV)Expected Value (Derivatization)
Linearity Range0.1 - 10 µg/mL10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99> 0.995
Limit of Detection (LOD)~50 ng/mL~1 ng/mL
Limit of Quantification (LOQ)~150 ng/mL~5 ng/mL
Precision (%RSD)< 10%< 5%

Experimental Workflow: HPLC

HPLC_Workflow sample Biological Sample extraction Liquid-Liquid Extraction sample->extraction derivatization Derivatization (Optional) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution injection HPLC Injection reconstitution->injection detection UV or Fluorescence Detection injection->detection data_analysis Data Analysis detection->data_analysis GCMS_Workflow sample Biological Sample extraction Lipid Extraction sample->extraction derivatization FAME Derivatization extraction->derivatization phase_separation Phase Separation derivatization->phase_separation injection GC-MS Injection phase_separation->injection data_analysis Data Analysis injection->data_analysis Metabolic_Pathway A This compound B Hydrolysis A->B F β-Oxidation A->F Alternative Pathway C Acetate B->C D 10-Aminodecanoic Acid B->D E Acetyl-CoA C->E I Amino Acid Metabolism D->I G Citric Acid Cycle E->G H Fatty Acid Synthesis E->H F->E

References

Application Note: Quantitative Analysis of 10-Acetamidodecanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Acetamidodecanoic acid is an N-acetylated medium-chain fatty acid. The accurate and sensitive quantification of this and related molecules is crucial in various research areas, including metabolic studies and drug development, where it may act as a biomarker or a metabolite of a therapeutic agent. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in biological samples. The methodology provides a comprehensive workflow from sample preparation to data acquisition and analysis.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (e.g., with Methanol) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Protocols

1. Sample Preparation: Protein Precipitation

This protocol is suitable for plasma and serum samples.

  • Materials:

    • Biological matrix (e.g., rat plasma)

    • This compound standard

    • Internal Standard (IS) solution (e.g., ε-acetamidocaproic acid-d3)

    • Methanol (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

  • Procedure:

    • Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 5 µL of the internal standard working solution.

    • Add 200 µL of ice-cold methanol to precipitate proteins.[1][2]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 8,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

    • Carefully transfer 100 µL of the supernatant to a clean microcentrifuge tube.

    • Add 200 µL of 50% methanol.[1]

    • Vortex briefly and centrifuge at 8,000 rpm for 10 seconds.[1]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation:

    • HPLC system coupled to a triple quadrupole mass spectrometer.

    • Electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: Gemini-NX C18, 150 mm × 2.0 mm, 3 µm particle size (or equivalent).[1][2]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient can be optimized, for example, starting at 20% B and increasing to 95% B over several minutes to ensure separation from endogenous interferences. A typical starting point could be an isocratic elution with 80:20 (v/v) Mobile Phase A:B for separation of polar metabolites.[1][2]

    • Flow Rate: 200 µL/min.[1][2]

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: These should be optimized for the specific instrument but can be guided by typical values for similar molecules (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350 °C, Gas flow: 10 L/min).

    • MRM Transitions: The precursor ion will be the [M+H]+ of this compound (m/z 216.15). Product ions would be determined by infusing the standard and performing a product ion scan. Likely fragmentations would involve the loss of water, the acetyl group, and cleavage of the alkyl chain.[3][4][5]

Data Presentation

Table 1: MRM Transitions and Optimized MS Parameters (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound216.15156.1 (tentative)15100
Internal StandardVariesVariesOptimized100

Table 2: Calibration Curve and Quality Control Data (Hypothetical)

Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
LLOQ (5) 4.896.08.5
QC Low (15) 15.5103.36.2
QC Mid (150) 147.998.64.1
QC High (400) 408.2102.13.5
ULOQ (500) 505.0101.02.8

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, QC: Quality Control

Discussion

The presented method provides a framework for the reliable quantification of this compound in biological matrices. The protein precipitation method is a simple and effective way to remove the majority of matrix components.[1][2] The use of a C18 reversed-phase column is standard for the separation of fatty acids and related molecules.[6][7] Electrospray ionization in positive mode is expected to provide good sensitivity for the protonated molecule. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Fragmentation Logic

The fragmentation of N-acetylated amino acids and fatty acids in the mass spectrometer provides structural information. For this compound, the fragmentation is expected to follow predictable pathways.

Fragmentation cluster_mol Precursor Ion cluster_frag Potential Fragments mol [M+H]+ (m/z 216.15) frag1 Loss of H2O [M+H - 18]+ mol->frag1 frag2 Loss of Acetyl Group [M+H - 43]+ mol->frag2 frag3 Cleavage at Amide Bond mol->frag3 frag4 Alkyl Chain Fragmentation mol->frag4

Caption: Predicted fragmentation pathways for this compound.

References

10-Acetamidodecanoic Acid: Exploring its Potential as a Scientific Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Acetamidodecanoic acid is a derivative of 10-aminodecanoic acid, a bifunctional aliphatic amino acid. While 10-aminodecanoic acid itself has applications in polymer and surfactant synthesis and as a linker molecule in technologies like PROTACs, the specific role and utility of its acetylated form, this compound, as a scientific biomarker are not yet established in publicly available scientific literature.[1][] This document aims to provide a foundational framework for researchers interested in exploring the potential of this compound as a novel biomarker. Due to the nascent stage of research into this specific compound as a biomarker, this document will focus on theoretical applications, potential methodologies for its study, and analogies drawn from similar fatty acid derivatives.

Theoretical Applications as a Biomarker

Given the limited direct data on this compound, its potential as a biomarker can be hypothesized based on the known roles of fatty acids and their derivatives in biological systems. Fatty acid metabolism is often dysregulated in various diseases, including metabolic disorders, cancer, and inflammatory conditions. Alterations in the levels of specific fatty acid amides could potentially serve as indicators of disease presence, progression, or response to therapy.

Potential Areas of Investigation:

  • Metabolic Disorders: Aberrant fatty acid metabolism is a hallmark of diseases such as diabetes and non-alcoholic fatty liver disease (NAFLD). Investigating the levels of this compound in patient cohorts could reveal correlations with disease states.

  • Neurological Conditions: Fatty acid amides are known to play roles in neurotransmission and neuroinflammation. It is conceivable that this compound could be involved in such pathways.

  • Cancer Biology: Cancer cells often exhibit altered lipid metabolism to support rapid proliferation. The presence or altered levels of this compound in tumors or circulation could be explored as a cancer biomarker.

Experimental Protocols

The following are generalized protocols for the analysis of fatty acid derivatives like this compound in biological samples. These would require optimization and validation for this specific analyte.

Sample Preparation from Biological Matrices (Plasma, Tissue)
  • Lipid Extraction: Employ a biphasic solvent system, such as the Folch or Bligh-Dyer method, to extract lipids from the biological sample.

    • Homogenize tissue samples in a chloroform:methanol mixture (2:1, v/v).

    • For plasma samples, add the chloroform:methanol mixture and vortex thoroughly.

  • Phase Separation: Add water or a saline solution to induce phase separation. The lipid-containing organic phase will be at the bottom.

  • Isolation: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol or acetonitrile).

Quantification by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of fatty acid derivatives.

  • Chromatographic Separation:

    • Column: Utilize a C18 reverse-phase column suitable for lipid analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Gradient: Develop a gradient to ensure the separation of this compound from other isomeric and isobaric compounds.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in either positive or negative mode (optimization required).

    • Detection Mode: Employ selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification. The precursor ion would be the molecular weight of this compound, and the product ions would be specific fragments generated upon collision-induced dissociation.

  • Quantification:

    • Generate a standard curve using a certified analytical standard of this compound.

    • Spike an internal standard (e.g., a stable isotope-labeled version of the analyte) into the samples and calibration standards to correct for matrix effects and variations in sample processing.

Data Presentation

Quantitative data obtained from biomarker studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Quantification of this compound in a Patient Cohort

Patient Group Sample Type Mean Concentration (ng/mL) ± SD p-value
Healthy Controls (n=50)Plasma15.2 ± 3.1-
Disease X Cohort (n=50)Plasma45.8 ± 9.7<0.001

Signaling Pathways and Workflow Diagrams

While no specific signaling pathways involving this compound have been elucidated, we can visualize a hypothetical workflow for its investigation as a biomarker and a potential role in a generic fatty acid signaling pathway.

biomarker_workflow cluster_collection Sample Collection cluster_analysis Analytical Phase cluster_interpretation Data Interpretation s1 Patient Cohort (e.g., Disease vs. Healthy) s2 Biological Matrix (Plasma, Tissue, Urine) s1->s2 a1 Lipid Extraction s2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Quantification a2->a3 d1 Statistical Analysis a3->d1 d2 Correlation with Clinical Outcomes d1->d2 d3 Biomarker Validation d2->d3

Caption: Experimental workflow for the investigation of this compound as a potential biomarker.

fatty_acid_signaling cluster_downstream Intracellular Signaling Cascade ext Extracellular This compound memb Cell Membrane ext->memb rec Putative Receptor (e.g., GPCR) p1 Second Messengers (e.g., cAMP, Ca2+) rec->p1 p2 Kinase Activation (e.g., PKA, PKC) p1->p2 p3 Transcription Factor Activation p2->p3 nuc Nucleus p3->nuc gene Gene Expression Changes nuc->gene resp Cellular Response (e.g., Inflammation, Proliferation) gene->resp

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The exploration of this compound as a scientific biomarker is a novel area of research. The protocols and conceptual frameworks presented here provide a starting point for investigators. Further research is imperative to synthesize analytical standards, develop and validate robust analytical methods, and conduct studies in relevant biological systems and patient populations to ascertain the true potential of this compound as a clinically relevant biomarker.

References

Application Notes and Protocols: 10-Acetamidodecanoic Acid in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of endogenous metabolites is paramount. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for profiling a wide array of small molecules. However, experimental variations arising from sample preparation, extraction, and instrument response can introduce significant errors. To mitigate these variabilities, the use of internal standards is a crucial and widely adopted practice.[1][2][3]

10-Acetamidodecanoic acid, a synthetic N-acetylated fatty acid, serves as an excellent internal standard for the analysis of medium to long-chain fatty acids and other related metabolites. Its structural similarity to endogenous fatty acids ensures that it behaves similarly during extraction and chromatographic separation, while its unique mass-to-charge ratio (m/z) allows for its distinct detection from naturally occurring metabolites in biological samples. The acetamido group provides a modification that is not typically found in endogenous fatty acids, further ensuring no overlap with the analytes of interest.

Application: Internal Standard for Quantitative Metabolomics

This compound is ideally suited for use as an internal standard in both targeted and untargeted metabolomics studies focusing on fatty acid metabolism. Its primary application is to correct for variations in sample processing and analytical instrumentation, thereby improving the accuracy and precision of metabolite quantification.[2][3]

Key Attributes as an Internal Standard:

  • Structural Analogue: Mimics the chemical and physical properties of endogenous fatty acids, leading to similar extraction efficiencies and chromatographic behavior.

  • Unique Mass: Possesses a distinct m/z ratio that does not overlap with endogenous metabolites, allowing for unambiguous detection.

  • Stability: Chemically stable throughout the sample preparation and analysis process.

  • Not Endogenously Present: As a synthetic compound, it is not naturally present in biological samples, preventing interference with the measurement of endogenous analytes.[4]

Quantitative Data Presentation

As an internal standard, the concentration of this compound is kept constant across all samples. The critical data generated is the response ratio of the analyte to the internal standard. Below is a template table for recording and comparing quantitative data from a typical metabolomics experiment using this compound as an internal standard. Researchers can adapt this table to their specific experimental design.

Sample IDAnalyte NameAnalyte Peak AreaThis compound Peak AreaAnalyte/IS RatioNormalized Concentration
Control_1Palmitic Acid1,250,0005,500,0000.227[Calculated Value]
Control_2Oleic Acid2,300,0005,450,0000.422[Calculated Value]
Treated_1Palmitic Acid1,875,0005,520,0000.340[Calculated Value]
Treated_2Oleic Acid3,100,0005,480,0000.566[Calculated Value]

Experimental Protocols

The following are detailed protocols for the application of this compound as an internal standard in a typical LC-MS-based untargeted metabolomics workflow for the analysis of fatty acids in biological samples such as plasma or tissue.

Protocol 1: Sample Preparation and Extraction

This protocol outlines the steps for extracting fatty acids and other lipids from biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard stock solution (1 mg/mL in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Aliquot 50 µL of plasma or an equivalent amount of tissue homogenate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the this compound internal standard stock solution to each sample. The final concentration should be within the linear range of the instrument's detector.

  • Protein Precipitation and Lipid Extraction: Add 500 µL of a pre-chilled (-20°C) extraction solvent mixture of chloroform:methanol (2:1, v/v).

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples on ice for 10 minutes.

  • Phase Separation: Add 100 µL of deionized water to induce phase separation. Vortex briefly.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will separate the sample into three layers: an upper aqueous layer (polar metabolites), a protein disk in the middle, and a lower organic layer (lipids, including fatty acids).

  • Supernatant Collection: Carefully collect the lower organic layer containing the fatty acids and the internal standard and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 90% acetonitrile). Vortex and centrifuge to pellet any insoluble debris.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS Analysis

This protocol provides a general method for the chromatographic separation and mass spectrometric detection of fatty acids.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) capable of high-resolution and accurate mass measurements.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Mass Range: m/z 100-1000

  • Capillary Voltage: 3.0 kV

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Data Acquisition: Full scan mode for untargeted analysis. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for this compound and the target analytes.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in a metabolomics experiment.

experimental_workflow Sample Biological Sample (Plasma, Tissue) IS_Spike Spike with This compound Sample->IS_Spike Extraction Lipid Extraction (Chloroform:Methanol) IS_Spike->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Organic_Layer Collect Organic Layer Phase_Separation->Organic_Layer Dry_Reconstitute Dry Down & Reconstitute Organic_Layer->Dry_Reconstitute LCMS LC-MS Analysis Dry_Reconstitute->LCMS Data_Processing Data Processing LCMS->Data_Processing Normalization Normalization to Internal Standard Data_Processing->Normalization Quantification Relative Quantification Normalization->Quantification

Caption: Metabolomics experimental workflow using an internal standard.

logical_relationship Analyte Analyte Signal Ratio Analyte / IS Ratio Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Variation Experimental Variation (Extraction Loss, Ion Suppression) Variation->Analyte affects Variation->IS affects Accurate_Quant Accurate Relative Quantification Ratio->Accurate_Quant corrects for variation

Caption: Rationale for using an internal standard in metabolomics.

References

Purifying 10-Acetamidodecanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Acetamidodecanoic acid is a long-chain N-acetylated amino acid, a class of molecules with growing interest in various research and development areas, including drug delivery and material science. As with any chemically synthesized or biologically derived compound, achieving high purity is crucial for accurate downstream applications and for meeting regulatory standards. This document provides detailed protocols for the purification of this compound, drawing upon established methods for structurally similar long-chain fatty acids and N-acyl amino acids. The described techniques include liquid-liquid extraction for initial workup, followed by high-resolution purification using recrystallization and silica gel column chromatography. Additionally, high-performance liquid chromatography (HPLC) is discussed as a method for purity analysis and potential preparative-scale purification.

Data Presentation: Comparison of Purification Techniques

The choice of purification technique often involves a trade-off between yield, purity, scalability, and resource intensity. The following table summarizes expected quantitative outcomes for the purification of this compound based on typical results for analogous compounds.

Purification TechniqueTypical Purity (%)Expected Yield (%)ThroughputKey Considerations
Liquid-Liquid Extraction 70 - 90> 95HighEffective for removing water-soluble impurities and unreacted starting materials.
Recrystallization > 9860 - 85MediumRequires a suitable solvent system where solubility significantly changes with temperature.
Column Chromatography > 9970 - 90Low to MediumHighly effective for separating closely related impurities but can be time-consuming and require significant solvent volumes.
Preparative HPLC > 99.550 - 80LowOffers the highest resolution but is typically used for small-scale purification due to cost and complexity.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific impurity profile of the crude this compound.

Protocol 1: Initial Purification by Liquid-Liquid Extraction

This protocol is designed as a workup procedure following a typical amide synthesis to remove unreacted starting materials (e.g., 10-aminodecanoic acid and acetic anhydride) and water-soluble byproducts.[1]

Materials:

  • Crude this compound in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in an appropriate volume of ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl to remove any unreacted amine. Drain the aqueous layer.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any excess acid and remove unreacted carboxylic acids. Be cautious of potential gas evolution (CO₂). Drain the aqueous layer.

  • Wash the organic layer with brine to remove residual water-soluble components. Drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, partially purified this compound.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying solid this compound obtained after initial workup. The key is to identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., acetonitrile, ethanol/water mixture, ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating this compound from non-polar and slightly more polar impurities.

Materials:

  • Crude or recrystallized this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexane, or dichloromethane/methanol mixture)

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Add a small layer of sand on top of the silica gel bed.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Dry the silica with the adsorbed product and carefully load it onto the top of the column.

  • Add another layer of sand on top of the sample.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing the spots.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Protocol 4: Purity Assessment by HPLC

Analytical HPLC is essential for determining the purity of the final product. A reversed-phase method is generally suitable for N-acyl amino acids.

Materials:

  • Purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • C8 or C18 reversed-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare the mobile phases. A typical system would be:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Equilibrate the HPLC column with the initial mobile phase composition.

  • Inject a small volume of the sample solution.

  • Run a gradient elution, for example, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time.

  • Monitor the elution profile at an appropriate wavelength (e.g., ~210 nm, due to the amide bond).

  • Calculate the purity by integrating the peak areas. The purity is the area of the main peak divided by the total area of all peaks.

Visualizations

Purification_Workflow cluster_start Initial State cluster_workup Aqueous Workup cluster_main_purification Primary Purification cluster_analysis Analysis and Final Product Crude_Product Crude this compound (with impurities) Liquid_Extraction Liquid-Liquid Extraction (Acid/Base Washes) Crude_Product->Liquid_Extraction Drying_Concentration Drying and Concentration Liquid_Extraction->Drying_Concentration Recrystallization Recrystallization Drying_Concentration->Recrystallization Option 1 Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Option 2 Purity_Analysis Purity Analysis (HPLC) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure this compound (>98%) Purity_Analysis->Pure_Product

References

Application Notes and Protocols for 10-Acetamidodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Acetamidodecanoic acid is a modified medium-chain fatty acid. While specific biological activities of this compound are not extensively documented in current literature, its structural similarity to other N-acetylated fatty acids and medium-chain fatty acid (MCFA) derivatives suggests a potential role as a bioactive lipid molecule. N-acyl amides of fatty acids are an emerging class of signaling lipids with diverse physiological functions, including the regulation of inflammation, pain, and energy metabolism. MCFAs and their derivatives are known to influence cellular metabolism and signaling pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs).

These application notes provide a foundational guide for researchers to design and conduct experiments to elucidate the biological functions of this compound. The following protocols are based on standard methodologies for characterizing novel bioactive lipids and offer a starting point for investigating its potential therapeutic applications.

Data Presentation: Physicochemical Properties and Potential Biological Activities of Related Compounds

To provide a context for experimental design, the following table summarizes key data points for structurally related or functionally relevant compounds.

CompoundMolecular Weight ( g/mol )Known Biological ActivitiesPotential Assays
N-Oleoylethanolamide325.5Endocannabinoid-like molecule, regulates feeding and metabolism, anti-inflammatoryAppetite and food intake studies, lipid metabolism assays, cytokine profiling
N-Palmitoylethanolamide299.5Analgesic, anti-inflammatory, neuroprotectivePain models, neuroinflammation assays, mast cell activation assays
Decanoic Acid172.26Anticonvulsant, component of ketogenic diet, modulates gut microbiomeSeizure models, AMPA receptor binding assays, gut microbiome analysis
N-Acetylcysteine163.19Antioxidant, mucolytic agentOxidative stress assays (e.g., ROS measurement), inflammatory marker analysis

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of this compound on various cell lines.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Cell lines of interest (e.g., HEK293 for general cytotoxicity, RAW 264.7 for immune cells, various cancer cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).

  • Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.

  • Viability Assay (MTT Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Seed cells in 96-well plate C Treat cells with compound and vehicle control A->C B Prepare serial dilutions of This compound B->C D Incubate for 24, 48, or 72 hours C->D E Add viability reagent (e.g., MTT) D->E F Incubate and solubilize formazan E->F G Read absorbance/luminescence F->G H Calculate cell viability and IC50 G->H

Workflow for determining the in vitro cytotoxicity of this compound.

Protocol 2: Anti-inflammatory Activity Assessment in Macrophages

Objective: To evaluate the potential of this compound to modulate the inflammatory response in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for nitric oxide (NO) measurement

  • qRT-PCR reagents for gene expression analysis (e.g., primers for Tnf, Il6, Nos2)

Procedure:

  • Cell Culture and Plating: Culture RAW 264.7 cells and seed them in 24-well plates at a density of 2 x 10^5 cells per well. Allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for gene expression, 24 hours for cytokine and NO release). Include control groups: untreated, vehicle + LPS, compound alone.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine and NO analysis.

    • Cell Lysate: Lyse the cells to extract RNA for qRT-PCR.

  • Analysis:

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

    • Nitric Oxide Measurement: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Gene Expression Analysis: Perform qRT-PCR to analyze the mRNA levels of pro-inflammatory genes.

  • Data Analysis: Normalize the data to the vehicle + LPS control group and determine if this compound significantly reduces the inflammatory response.

G cluster_pathway Conceptual Signaling Pathway: Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Compound 10-Acetamidodecanoic acid Target Potential Target (e.g., PPARγ) Compound->Target Target->NFkB Inhibition?

Hypothesized anti-inflammatory signaling pathway for this compound.

Protocol 3: PPARγ Activation Assay

Objective: To determine if this compound can act as a ligand and activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Materials:

  • HEK293T or other suitable host cell line

  • PPARγ expression plasmid

  • PPAR response element (PPRE)-driven luciferase reporter plasmid

  • A control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transient transfection reagent

  • This compound

  • Rosiglitazone (a known PPARγ agonist, as a positive control)

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect cells (e.g., in a 96-well plate) with the PPARγ expression plasmid, the PPRE-luciferase reporter, and the normalization plasmid.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, rosiglitazone, or vehicle.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Plot the concentration-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).

G cluster_workflow Experimental Workflow: PPARγ Reporter Assay A Co-transfect cells with PPARγ and PPRE-luciferase plasmids B Treat with this compound, positive control, and vehicle A->B C Incubate for 18-24 hours B->C D Lyse cells and measure dual luciferase activity C->D E Normalize and calculate fold activation D->E F Determine EC50 E->F

Workflow for assessing PPARγ activation by this compound.

Concluding Remarks

The provided protocols offer a strategic framework for the initial characterization of this compound. Based on the results of these foundational assays, further investigations into more specific biological activities, such as antimicrobial effects, metabolic regulation, or in vivo efficacy in relevant disease models, can be rationally designed. The structural relationship of this compound to other bioactive lipids suggests that it is a promising candidate for novel drug discovery and development.

10-Acetamidodecanoic Acid: Application Notes and Protocols for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Acetamidodecanoic acid is a modified fatty acid with potential applications in drug delivery. Its amphiphilic nature, stemming from a ten-carbon aliphatic chain and a terminal N-acetylated amino group, suggests its utility as a component in various drug delivery platforms. The acetylation of the terminal amino group can enhance proteolytic stability, a desirable characteristic for drug carriers.[1] While specific research on this compound in drug delivery is emerging, its structural characteristics align with those of N-acylated amino acids, which have been investigated as oral delivery agents and components of self-assembling nanostructures.[2][3][4][5] This document provides an overview of its potential applications and generalized protocols for formulating and characterizing drug delivery systems incorporating this molecule.

N-acylated amino acids are known to interact with biological membranes and can be designed to self-assemble into various nanostructures such as micelles and vesicles, making them promising candidates for drug carriers.[4] The long hydrocarbon chain of this compound can form a hydrophobic core for encapsulating lipophilic drugs, while the hydrophilic N-acetylated head group can interface with the aqueous biological environment. This structure is analogous to other fatty acids and their derivatives that have been successfully used to create nanoparticles, liposomes, and micelles for enhanced drug solubility, stability, and targeted delivery.

Potential Applications in Drug Delivery

  • Nanoparticle Formulation: this compound can be used as a lipid component in the formulation of solid lipid nanoparticles (SLNs) or as a surface-modifying agent for polymeric nanoparticles. Its inclusion can influence particle size, surface charge, drug loading capacity, and release kinetics.

  • Liposome Preparation: As a constituent of the lipid bilayer, this compound can modulate the fluidity, permeability, and stability of liposomes. The N-acetyl group may also provide steric hindrance, potentially reducing clearance by the reticuloendothelial system.

  • Micelle Formation: Due to its amphiphilic properties, this compound has the potential to form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.

Data Presentation: Characterization of Drug Delivery Systems

The following table summarizes key quantitative parameters for characterizing drug delivery systems formulated with this compound.

ParameterNanoparticlesLiposomesMicelles
Size and Morphology
Mean Particle Size (nm)10 - 100050 - 50010 - 100
Polydispersity Index (PDI)< 0.3 for homogenous population< 0.2 for homogenous population< 0.2 for homogenous population
MorphologySpherical (determined by TEM/SEM)Spherical vesicles (determined by TEM)Spherical (determined by TEM)
Surface Properties
Zeta Potential (mV)± 30 mV for good stability-20 to -50 mV (anionic), +20 to +50 mV (cationic)Near neutral or slightly negative
Drug Loading & Release
Drug Loading (%)Typically 1 - 10%Typically 0.1 - 5%Typically 1 - 20%
Encapsulation Efficiency (%)> 70%> 50%> 80%
In Vitro Drug ReleaseSustained release over hours to daysBiphasic or sustained releaseRapid to sustained release

Experimental Protocols

Protocol 1: Formulation of this compound-Containing Nanoparticles by Emulsification-Solvent Evaporation

This protocol is a general method for preparing polymeric or lipid-based nanoparticles and can be adapted for the inclusion of this compound.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PLA) or solid lipid (e.g., tristearin)

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous phase (e.g., deionized water)

  • Surfactant/emulsifier (e.g., polyvinyl alcohol (PVA), Tween 80)

Procedure:

  • Organic Phase Preparation: Dissolve the polymer/lipid, the drug, and this compound in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles for long-term storage.

Nanoparticle_Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_sol Polymer/Lipid + Drug + This compound in Organic Solvent emulsify Emulsification (Homogenization/Sonication) org_sol->emulsify aq_sol Surfactant in Water aq_sol->emulsify evap Solvent Evaporation emulsify->evap o/w Emulsion collect Collection (Centrifugation) evap->collect Nanoparticle Suspension wash Washing collect->wash lyophilize Lyophilization wash->lyophilize final_product Nanoparticles lyophilize->final_product

Nanoparticle Formulation Workflow
Protocol 2: Preparation of Liposomes Incorporating this compound by Thin-Film Hydration

This is a widely used method for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, this compound, and a lipophilic drug (if applicable) in the organic solvent mixture in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Drying: Place the flask under vacuum for several hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer (containing a hydrophilic drug, if applicable) by vortexing or gentle agitation above the lipid phase transition temperature (Tm). This results in the formation of MLVs.

  • Size Reduction (Optional): To obtain SUVs, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography.

Liposome_Preparation start Dissolve Lipids, Cholesterol, This compound, Drug in Organic Solvent film Thin-Film Formation (Rotary Evaporation) start->film dry Drying under Vacuum film->dry hydrate Hydration with Aqueous Buffer dry->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv size_reduction Size Reduction (Sonication/Extrusion) mlv->size_reduction suv Small Unilamellar Vesicles (SUVs) size_reduction->suv purify Purification (Dialysis/Chromatography) suv->purify final_product Liposomes purify->final_product

Liposome Preparation Workflow
Protocol 3: Micelle Formation and Drug Loading with this compound

This protocol describes the formation of micelles for the solubilization of hydrophobic drugs.

Materials:

  • This compound

  • Hydrophobic drug

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Organic solvent (e.g., acetone, ethanol) - optional, for drug loading

Procedure:

  • Direct Dissolution Method:

    • Disperse this compound in the aqueous buffer at a concentration above its expected CMC.

    • Add the hydrophobic drug to the micellar solution.

    • Stir the mixture until the drug is solubilized.

    • Filter the solution to remove any undissolved drug.

  • Solvent Evaporation Method (for enhanced drug loading):

    • Dissolve both this compound and the hydrophobic drug in a volatile organic solvent.

    • Slowly add this organic solution to the aqueous buffer while stirring.

    • Continue stirring to allow for micelle formation and evaporation of the organic solvent.

    • Filter the resulting micellar solution.

Micelle_Formation cluster_direct Direct Dissolution cluster_solvent Solvent Evaporation d1 Disperse this compound in Aqueous Buffer (>CMC) d2 Add Hydrophobic Drug d1->d2 d3 Stir to Solubilize d2->d3 d4 Filter d3->d4 final_product Drug-Loaded Micelles d4->final_product s1 Dissolve this compound and Drug in Organic Solvent s2 Add to Aqueous Buffer s1->s2 s3 Stir and Evaporate Solvent s2->s3 s4 Filter s3->s4 s4->final_product

Micelle Formation and Drug Loading

Signaling Pathways and Mechanisms of Action

The mechanism by which N-acylated amino acids enhance drug delivery is multifaceted. Acetylation can protect the molecule from enzymatic degradation.[1] For oral delivery, they may increase the lipophilicity of a drug, facilitating its transport across the intestinal epithelium. In the case of N-acetyl-leucine, it has been shown that acetylation allows the amino acid to become a substrate for the monocarboxylate transporter, enhancing its uptake.[6] It is plausible that this compound could utilize similar fatty acid or amino acid transport pathways.

Mechanism_of_Action cluster_drug_delivery Drug Delivery System cluster_cell Target Cell dds This compound-based Nanocarrier (e.g., Micelle) membrane Cell Membrane dds->membrane Interaction transporter Membrane Transporters (e.g., Fatty Acid/Amino Acid Transporters) dds->transporter Carrier-mediated Uptake endocytosis Endocytosis dds->endocytosis Nanocarrier Internalization membrane->transporter membrane->endocytosis cytoplasm Cytoplasm transporter->cytoplasm endocytosis->cytoplasm drug_release Drug Release cytoplasm->drug_release

Proposed Cellular Uptake Mechanisms

References

Application Note: Metabolic Labeling and Analysis of Protein Fatty-Acylation Using Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein fatty-acylation is a crucial post-translational modification where fatty acids are covalently attached to proteins, influencing their localization, trafficking, and function. The study of this modification has been significantly advanced by the use of fatty acid analogs that can be metabolically incorporated into proteins. These analogs often contain bioorthogonal functional groups, such as azides or alkynes, which allow for the subsequent chemical ligation to reporter tags for visualization and enrichment.

Principle of the Method

The workflow for metabolic labeling and analysis of fatty-acylated proteins consists of three main stages:

  • Metabolic Labeling: Cells are incubated with a fatty acid analog (e.g., 10-azidodecanoic acid), which is taken up by the cells and incorporated into proteins by the cellular machinery.

  • Bioorthogonal Ligation (Click Chemistry): Following labeling, cell lysates are prepared, and the azide-modified proteins are covalently tagged with a reporter molecule (e.g., a fluorophore or biotin) containing a terminal alkyne via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.

  • Downstream Analysis: The tagged proteins can be visualized by in-gel fluorescence, enriched for identification by mass spectrometry, or detected by western blotting.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/MaterialSupplierCatalog No.
10-Azidodecanoic acidVariouse.g., AChemBlock P40257
Fatty acid-free BSASigma-AldrichA7030
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
PBS, pH 7.4Gibco10010023
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease Inhibitor CocktailRoche11836170001
Copper(II) Sulfate (CuSO₄)Sigma-Aldrich451657
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-AldrichC4706
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)Sigma-Aldrich678937
Alkyne-Fluorophore (e.g., Alkyne-TAMRA)Click Chemistry Tools1245
Alkyne-BiotinClick Chemistry Tools1178
MethanolFisher ScientificA412-4
ChloroformFisher ScientificC298-4
Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the labeling of adherent mammalian cells with 10-azidodecanoic acid.

  • Cell Seeding: Seed adherent cells (e.g., HEK293T, HeLa) in a 10 cm dish at a density that will result in 70-80% confluency on the day of labeling.

  • Preparation of Labeling Medium:

    • Prepare a 10 mM stock solution of 10-azidodecanoic acid in DMSO.

    • On the day of labeling, prepare the labeling medium by supplementing normal growth medium (e.g., DMEM with 10% FBS) with the desired final concentration of 10-azidodecanoic acid (typically 25-100 µM).

  • Cell Labeling:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting:

    • After incubation, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate by adding 1 mL of ice-cold RIPA buffer containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. The lysate is now ready for click chemistry.

Protocol 2: Click Chemistry Reaction for Protein Tagging

This protocol details the CuAAC reaction to attach a reporter probe to the azide-modified proteins.

  • Prepare Click Chemistry Reagents:

    • 10 mM Alkyne Probe: Dissolve the alkyne-fluorophore or alkyne-biotin in DMSO.

    • 50 mM CuSO₄: Dissolve in deionized water.

    • 50 mM TCEP: Dissolve in deionized water (prepare fresh).

    • 10 mM TBTA: Dissolve in DMSO.

  • Set up the Reaction:

    • In a microcentrifuge tube, add 50-100 µg of protein lysate.

    • Adjust the total volume to 45 µL with PBS.

    • Add the click chemistry reagents in the following order:

      • 1 µL of 10 mM Alkyne Probe (final concentration: 200 µM)

      • 1 µL of 10 mM TBTA (final concentration: 200 µM)

      • 2 µL of 50 mM TCEP (final concentration: 2 mM)

      • 1 µL of 50 mM CuSO₄ (final concentration: 1 mM)

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation:

    • Precipitate the protein to remove excess reagents by adding 4 volumes of ice-cold acetone.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 500 µL of ice-cold methanol and centrifuge again.

    • Air-dry the pellet for 5-10 minutes.

  • Resuspension:

    • Resuspend the protein pellet in 1x Laemmli sample buffer for SDS-PAGE analysis or in a suitable buffer for downstream applications.

Data Presentation

The following table summarizes typical experimental parameters for metabolic labeling and click chemistry.

ParameterTypical Range/ValueNotes
Metabolic Labeling
Cell TypeHEK293T, HeLa, JurkatOptimization may be required for different cell lines.
Fatty Acid Analog10-Azidodecanoic Acid
Labeling Concentration25 - 100 µMHigher concentrations may be toxic.
Labeling Duration16 - 24 hours
Click Chemistry
Protein Input50 - 100 µg
Alkyne Probe Concentration100 - 200 µM
CuSO₄ Concentration1 mM
TCEP Concentration2 mM
TBTA Concentration200 µM

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for metabolic labeling and analysis of fatty-acylated proteins.

Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_click Click Chemistry cluster_analysis Downstream Analysis cell_culture 1. Cell Culture add_analog 2. Add 10-Azidodecanoic Acid cell_culture->add_analog incubation 3. Incubate 16-24h add_analog->incubation cell_lysis 4. Cell Lysis incubation->cell_lysis Harvest Cells quantification 5. Protein Quantification cell_lysis->quantification click_reaction 6. CuAAC Reaction with Alkyne Probe quantification->click_reaction sds_page SDS-PAGE & In-gel Fluorescence click_reaction->sds_page western_blot Western Blot (Biotin Probe) click_reaction->western_blot mass_spec Enrichment & Mass Spectrometry click_reaction->mass_spec

Caption: Workflow for metabolic labeling and analysis of protein fatty-acylation.

Signaling Pathway Context

Protein fatty-acylation plays a critical role in various signaling pathways by mediating protein localization to membranes. The diagram below shows a generalized representation of how fatty-acylation can influence a signaling cascade.

Signaling receptor Receptor protein_a Protein A (Fatty-Acylated) receptor->protein_a Recruits protein_b Protein B (Cytosolic) protein_a->protein_b Activates ligand Ligand ligand->receptor Binds downstream Downstream Signaling protein_b->downstream

Caption: Role of fatty-acylation in membrane recruitment and signaling.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Inefficient labelingOptimize analog concentration and incubation time.
Inefficient click reactionPrepare fresh TCEP. Ensure all reagents are added in the correct order.
Low abundance of target proteinIncrease protein input for click reaction.
High background Non-specific binding of probePerform protein precipitation and wash steps thoroughly.
Reagents are old or degradedUse fresh reagents, especially TCEP.

Conclusion

The use of fatty acid analogs like 10-azidodecanoic acid provides a powerful tool for the study of protein fatty-acylation. The protocols outlined in this application note offer a reliable method for metabolic labeling, bioorthogonal tagging, and subsequent analysis of modified proteins. While specific data for 10-acetamidodecanoic acid is limited, the provided framework can be adapted for the investigation of various fatty acid analogs in the context of protein modification. Careful optimization of labeling conditions and downstream analytical methods will ensure robust and reproducible results for researchers in cell biology and drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Acetamidodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 10-Acetamidodecanoic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the N-acetylation of 10-aminodecanoic acid using an acetylating agent such as acetic anhydride.

1. Low or No Product Yield

Question: I am getting a very low yield, or no this compound at all. What are the possible causes and how can I fix it?

Answer:

Low or no yield in the N-acetylation of 10-aminodecanoic acid can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (10-aminodecanoic acid) is consumed.

  • Suboptimal pH: The pH of the reaction mixture is crucial for the nucleophilicity of the amine group.

    • Solution: For acetylation with acetic anhydride in an aqueous medium, maintaining a slightly basic pH (around 8-9) is often optimal. This can be achieved by using a suitable base like sodium bicarbonate or sodium hydroxide to neutralize the acetic acid byproduct.

  • Reagent Quality: The 10-aminodecanoic acid or acetic anhydride may be of poor quality or degraded.

    • Solution: Use freshly opened or properly stored reagents. Acetic anhydride is particularly susceptible to hydrolysis and should be handled in a dry environment.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to low conversion.

    • Solution: While a 1:1 molar ratio of 10-aminodecanoic acid to acetic anhydride is theoretically required, a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

2. Presence of Impurities in the Final Product

Question: My final product shows impurities after purification. What are the likely side products and how can I remove them?

Answer:

The presence of impurities is a common issue. Identifying the nature of the impurity is key to selecting the appropriate purification strategy.

Common Impurities and Purification Strategies:

  • Unreacted 10-Aminodecanoic Acid: Due to its amphoteric nature, it can be tricky to separate from the product.

    • Purification: Recrystallization is often effective. A solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the starting material has different solubility characteristics, should be chosen. A mixture of water and a miscible organic solvent like ethanol or acetone can be a good starting point. Alternatively, column chromatography on silica gel can be employed.

  • Diacetylated Product: Although less common for the primary amine, over-acetylation can occur under harsh conditions.

    • Purification: This impurity is generally more nonpolar than the desired product. Column chromatography is the most effective method for separation.

  • Acetic Acid: A byproduct of the reaction with acetic anhydride.

    • Purification: Acetic acid is typically removed during the work-up by washing the organic extract with a mild base (e.g., saturated sodium bicarbonate solution) followed by water.

  • Polymeric Byproducts: Long-chain amino acids can sometimes form oligomers or polymers upon heating.

    • Purification: These are typically high molecular weight and can often be removed by filtration if they are insoluble, or by size-exclusion chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common and straightforward method is the N-acetylation of 10-aminodecanoic acid. This is typically achieved by reacting 10-aminodecanoic acid with an acetylating agent like acetic anhydride or acetyl chloride in a suitable solvent. The reaction with acetic anhydride is often preferred due to its lower cost and the formation of the relatively benign byproduct, acetic acid.

Q2: What is a typical solvent for this reaction?

The choice of solvent depends on the specific procedure. For reactions with acetic anhydride, aqueous solutions with a base (like sodium bicarbonate or sodium hydroxide) are commonly used. Acetic acid itself can also be used as a solvent, especially in procedures aiming for high concentrations. Organic solvents like dichloromethane or tetrahydrofuran (THF) can also be employed, particularly when using acetyl chloride, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (eluent) needs to be developed that provides good separation between the starting material (10-aminodecanoic acid) and the product (this compound). The product, being less polar due to the amide formation, will have a higher Rf value than the starting amino acid. Staining with ninhydrin can be used to visualize the starting material (which has a primary amine), while the product will not react with ninhydrin.

Q4: What are the key safety precautions to take during this synthesis?

  • Acetic anhydride is corrosive and a lachrymator (causes tearing). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Acetyl chloride is also corrosive and reacts violently with water, releasing HCl gas. It must be handled with extreme care in a dry environment.

  • When using bases like sodium hydroxide , be aware of their corrosive nature.

  • Standard laboratory safety practices should always be followed.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on the Yield of N-Acetylation of a Long-Chain Amino Acid *

Molar Ratio (Amino Acid : Acetic Anhydride)Yield (%)
1 : 1.085
1 : 1.292
1 : 1.595
1 : 2.094

*Data is representative for the N-acetylation of a long-chain ω-amino acid and serves as a guideline. Optimal ratios for 10-aminodecanoic acid may vary.

Table 2: Effect of Temperature and Reaction Time on the Yield of N-Acetylation *

Temperature (°C)Reaction Time (hours)Yield (%)
25478
25885
50290
50493
80191

*This data illustrates general trends. High temperatures for prolonged periods may lead to side product formation.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity levels.

Materials:

  • 10-Aminodecanoic acid

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (if necessary)

  • TLC plates

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10-aminodecanoic acid (1 equivalent) in a 1 M aqueous solution of sodium bicarbonate. Use enough solution to fully dissolve the amino acid with stirring. The pH of the solution should be basic (around 8-9).

  • Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Acidification: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product, this compound, should precipitate out as a white solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent (e.g., water/ethanol mixture) or purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

Synthesis_Pathway 10-Aminodecanoic Acid 10-Aminodecanoic Acid Reaction Reaction 10-Aminodecanoic Acid->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction This compound This compound Reaction->this compound Acetic Acid Acetic Acid Reaction->Acetic Acid Byproduct Troubleshooting_Workflow Start Low Yield CheckCompletion Reaction Complete? Start->CheckCompletion CheckpH Optimal pH? CheckCompletion->CheckpH Yes IncreaseTimeTemp Increase Time/Temp CheckCompletion->IncreaseTimeTemp No CheckReagents Reagent Quality OK? CheckpH->CheckReagents Yes AdjustpH Adjust pH CheckpH->AdjustpH No CheckStoichiometry Correct Stoichiometry? CheckReagents->CheckStoichiometry Yes UseNewReagents Use Fresh Reagents CheckReagents->UseNewReagents No AdjustRatio Adjust Reactant Ratio CheckStoichiometry->AdjustRatio No End Yield Optimized CheckStoichiometry->End Yes IncreaseTimeTemp->CheckCompletion AdjustpH->Start UseNewReagents->Start AdjustRatio->Start Optimization_Logic Goal Maximize Yield Parameters Reaction Parameters Goal->Parameters MolarRatio Molar Ratio Parameters->MolarRatio Temperature Temperature Parameters->Temperature Time Reaction Time Parameters->Time pH pH Parameters->pH Analysis Analyze Results MolarRatio->Analysis Temperature->Analysis Time->Analysis pH->Analysis OptimizedConditions Optimized Conditions Analysis->OptimizedConditions

Technical Support Center: 10-Acetamidodecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 10-Acetamidodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in the analysis of this compound?

A1: The primary challenges in analyzing this compound often revolve around its physicochemical properties as a long-chain fatty acid amide. These include:

  • Solubility: Limited solubility in aqueous mobile phases can lead to issues with sample preparation and chromatographic peak shape.

  • Peak Tailing: The carboxylic acid and amide functionalities can interact with active sites in the chromatographic system, causing peak tailing.

  • Matrix Effects: When analyzing biological samples, endogenous lipids and other matrix components can interfere with ionization in mass spectrometry, leading to ion suppression or enhancement.[1][2][3]

  • Thermal Instability: Although generally stable, prolonged exposure to high temperatures during GC analysis can potentially lead to degradation if not optimized.

  • Lack of a Strong Chromophore: The molecule does not possess a strong UV-absorbing chromophore, which can result in low sensitivity with UV detection in HPLC.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: The most common and suitable analytical techniques are High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • LC-MS/MS: This is a highly sensitive and selective method for quantifying this compound, especially in complex biological matrices.[4]

  • GC-MS: GC-MS can be used after a derivatization step to increase the volatility of the analyte.[5][6][7][8]

  • HPLC-UV: This method is feasible but may lack the required sensitivity for low-level quantification due to the absence of a strong chromophore.

Q3: What are the expected metabolic pathways for this compound?

A3: As a fatty acid amide, this compound is expected to be metabolized through pathways common to this class of molecules. The primary metabolic route is likely the hydrolysis of the amide bond by fatty acid amide hydrolase (FAAH) to yield decanoic acid and acetamide.[9] Further metabolism would then proceed along the pathways for these individual components.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Peak tailing for acidic compounds like this compound is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on C18 columns.[10]

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) will suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase.

      • Use of an Inert Column: Employ a column with end-capping or a more inert stationary phase to minimize silanol interactions.

      • Check for Column Contamination: Column contamination can also lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace it.[11]

      • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

Issue 2: Low Sensitivity with UV Detection

  • Question: I am using HPLC with a UV detector, but the signal for this compound is very weak. How can I improve the sensitivity?

  • Answer:

    • Cause: this compound lacks a strong chromophore, leading to poor absorption in the UV range typically used for HPLC detection.

    • Troubleshooting Steps:

      • Lower Wavelength: Set the UV detector to a lower wavelength (e.g., 200-210 nm) where the amide and carboxyl groups have some absorbance. Be aware that this may increase baseline noise.

      • Derivatization: Consider pre-column derivatization with a UV-active labeling agent.

      • Alternative Detectors: If available, switch to a more sensitive detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).

GC-MS Analysis

Issue 3: No or Low Peak Response

  • Question: I am not seeing a peak for this compound in my GC-MS analysis. What is the problem?

  • Answer:

    • Cause: this compound is not sufficiently volatile for direct GC analysis. It requires derivatization to increase its volatility and thermal stability.

    • Troubleshooting Steps:

      • Derivatization: Implement a derivatization step. Silylation is a common method for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid and amide protons to their trimethylsilyl (TMS) derivatives.[5][7]

      • Injector Temperature: Ensure the injector temperature is high enough to volatilize the derivatized analyte but not so high as to cause degradation.

      • Check for Leaks: Leaks in the GC system can lead to a loss of sample and poor sensitivity.

Issue 4: Co-eluting Peaks and Matrix Interference

  • Question: In my GC-MS analysis of a biological extract, I see many co-eluting peaks that interfere with the quantification of this compound. How can I resolve this?

  • Answer:

    • Cause: Biological samples are complex matrices containing numerous endogenous compounds that can co-elute with the analyte of interest.[3][12]

    • Troubleshooting Steps:

      • Sample Preparation: Improve your sample preparation method to remove interfering substances. Solid-phase extraction (SPE) can be effective for cleaning up complex samples.

      • Chromatographic Optimization: Adjust the GC temperature program (e.g., use a slower ramp rate) to improve the separation of the analyte from interfering peaks.

      • Selective Ion Monitoring (SIM): Use the mass spectrometer in SIM mode to monitor for specific ions of your derivatized analyte. This will significantly improve selectivity and reduce the impact of co-eluting interferences.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method.[13][14][15][16][17]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • For drug products, extract the analyte using a suitable solvent and dilute to the appropriate concentration.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base-treated samples before injection.

Protocol 2: GC-MS Analysis of this compound with Derivatization

This protocol provides a general procedure for the GC-MS analysis of this compound following derivatization.[5][6][7][8]

  • Sample Derivatization (Silylation):

    • Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp 1: 10 °C/min to 250 °C, hold for 5 minutes.

      • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Quantitative Data Summary

Table 1: Solubility of Long-Chain Fatty Acids in Common Solvents (Qualitative)

SolventSolubility
WaterInsoluble
MethanolSoluble
EthanolSoluble
AcetonitrileModerately Soluble
DichloromethaneSoluble
HexaneSparingly Soluble

Note: This table provides a general solubility profile based on the behavior of similar long-chain fatty acids. Actual quantitative solubility data for this compound may vary.

Table 2: Typical HPLC and GC-MS Method Parameters

ParameterHPLC-UVGC-MS (after derivatization)
Stationary Phase C185% Phenyl-methylpolysiloxane
Mobile Phase/Carrier Gas Acetonitrile/Water with acid modifierHelium
Temperature 30 °C100-300 °C (gradient)
Detection UV (210 nm)Mass Spectrometry (EI)
Typical Retention Time 5-15 min15-25 min

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., LLE, SPE Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) e.g., Silylation Dilution (for HPLC) Dilution (for HPLC) Extraction->Dilution (for HPLC) GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis HPLC Analysis HPLC Analysis Dilution (for HPLC)->HPLC Analysis Quantification & Identification Quantification & Identification GC-MS Analysis->Quantification & Identification Quantification Quantification HPLC Analysis->Quantification

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues Problem Problem Identify Analytical Technique Identify Analytical Technique Problem->Identify Analytical Technique HPLC or GC-MS? Peak Tailing Peak Tailing Identify Analytical Technique->Peak Tailing HPLC Low Sensitivity (UV) Low Sensitivity (UV) Identify Analytical Technique->Low Sensitivity (UV) HPLC No Peak No Peak Identify Analytical Technique->No Peak GC-MS Matrix Interference Matrix Interference Identify Analytical Technique->Matrix Interference GC-MS Check Mobile Phase pH\nUse Inert Column\nCheck for Contamination Check Mobile Phase pH Use Inert Column Check for Contamination Peak Tailing->Check Mobile Phase pH\nUse Inert Column\nCheck for Contamination Lower Wavelength\nDerivatize\nUse MS or ELSD Lower Wavelength Derivatize Use MS or ELSD Low Sensitivity (UV)->Lower Wavelength\nDerivatize\nUse MS or ELSD Derivatize Sample\nOptimize Injector Temp\nCheck for Leaks Derivatize Sample Optimize Injector Temp Check for Leaks No Peak->Derivatize Sample\nOptimize Injector Temp\nCheck for Leaks Improve Sample Prep\nOptimize GC Program\nUse SIM Mode Improve Sample Prep Optimize GC Program Use SIM Mode Matrix Interference->Improve Sample Prep\nOptimize GC Program\nUse SIM Mode signaling_pathway This compound This compound FAAH FAAH This compound->FAAH Hydrolysis Decanoic Acid Decanoic Acid FAAH->Decanoic Acid Acetamide Acetamide FAAH->Acetamide Fatty Acid Metabolism Fatty Acid Metabolism Decanoic Acid->Fatty Acid Metabolism Cellular Effects Cellular Effects Fatty Acid Metabolism->Cellular Effects

References

Technical Support Center: 10-Acetamidodecanoic Acid Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 10-Acetamidodecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a long-chain fatty acid derivative with an acetamido group at the 10-position. Its long hydrocarbon chain imparts significant hydrophobicity, leading to poor solubility in aqueous solutions, which can be a major hurdle in experimental assays and formulation development.

Q2: What are the key physicochemical properties of this compound?

Specific experimental data for this compound is limited. However, based on its structure and data from similar long-chain carboxylic acids, we can estimate its properties.

PropertyEstimated Value/CharacteristicSource/Basis
pKa ~4.8 - 5.0Based on the pKa of similar long-chain carboxylic acids.[1]
Melting Point Not readily available. Likely a crystalline solid at room temperature.General property of long-chain fatty acids.
Aqueous Solubility Very lowDue to the long hydrophobic decanoic acid chain.
Solubility in Organic Solvents Soluble in most organic solvents.Based on the properties of decanoic acid.[1]

Q3: What are the primary strategies to improve the solubility of this compound in aqueous solutions?

The primary strategies to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group.

  • Salt Formation: Converting the carboxylic acid to a more soluble salt form.[2]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution.[3]

  • Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic molecule.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My this compound is not dissolving in my aqueous buffer.

  • Question: What is the pH of your buffer?

    • Answer: For carboxylic acids like this compound, solubility significantly increases at a pH above its pKa (estimated to be around 4.8-5.0). At a pH above this value, the carboxylic acid group will be deprotonated to form the more soluble carboxylate anion.[2] It is recommended to use a buffer with a pH of 7 or higher.

  • Question: Have you tried using a co-solvent?

    • Answer: If adjusting the pH is not feasible for your experiment, consider adding a water-miscible organic co-solvent.[3] Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until the compound dissolves.

Issue 2: I've adjusted the pH, but the solubility is still not sufficient for my needs.

  • Question: Have you considered converting the acid to a salt form prior to dissolution?

    • Answer: Converting this compound to its salt form, such as a sodium or potassium salt, can dramatically increase its aqueous solubility.[2] This can be achieved by reacting the acid with a base like sodium hydroxide or potassium hydroxide.

  • Question: Could particle size be a limiting factor?

    • Answer: If you are working with a solid form of the acid, reducing the particle size can increase the dissolution rate.[4] Techniques like sonication or micronization can be employed to achieve this.

Issue 3: My compound precipitates out of solution when I dilute my stock.

  • Question: What is the composition of your stock solution and the diluent?

    • Answer: Precipitation upon dilution often occurs when a compound is dissolved in a high concentration of an organic co-solvent and then diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution.

  • Question: How can I prevent precipitation upon dilution?

    • Answer: To avoid this, you can try a stepwise dilution, adding the aqueous buffer to your stock solution slowly while vortexing. Alternatively, you can investigate the use of surfactants or cyclodextrins in your final formulation to help maintain solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to prepare a buffered solution to dissolve this compound.

  • Choose a Buffer System: Select a buffer system with a pKa value within one pH unit of your desired final pH. For a target pH of 7.4, a phosphate buffer is a suitable choice.

  • Prepare Buffer Components:

    • Prepare a 0.1 M solution of the weak acid component (e.g., sodium phosphate monobasic).

    • Prepare a 0.1 M solution of the conjugate base component (e.g., sodium phosphate dibasic).

  • Mix Buffer Components:

    • Start with the weak acid solution.

    • Slowly add the conjugate base solution while monitoring the pH with a calibrated pH meter.

    • Continue adding the base solution until the desired pH is reached.

  • Dissolve this compound:

    • Weigh the desired amount of this compound.

    • Add it to the prepared buffer solution.

    • Stir the solution, and if necessary, gently heat it to aid dissolution.

Protocol 2: Solubilization using a Co-solvent System

This protocol outlines the use of a co-solvent to dissolve this compound.

  • Select a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experimental system (e.g., ethanol, DMSO, PEG 400).

  • Prepare the Co-solvent Mixture:

    • Determine the desired final concentration of the co-solvent (e.g., 10% v/v).

    • Prepare the co-solvent/water (or buffer) mixture. For example, to make 100 mL of a 10% ethanol solution, mix 10 mL of ethanol with 90 mL of water or buffer.

  • Dissolve this compound:

    • Weigh the desired amount of this compound.

    • Add it to the co-solvent mixture.

    • Vortex or sonicate the mixture until the compound is fully dissolved.

Protocol 3: Salt Formation for Enhanced Solubility

This protocol details the conversion of this compound to its sodium salt.

  • Dissolve the Acid: Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Prepare the Base Solution: Prepare a solution of sodium hydroxide in the same solvent with a molar equivalent to the acid.

  • React Acid and Base: Slowly add the sodium hydroxide solution to the dissolved acid while stirring.

  • Isolate the Salt: The sodium salt may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the solid salt.

  • Dissolve the Salt: The resulting sodium salt of this compound should now be readily soluble in water or aqueous buffers.

Protocol 4: Particle Size Reduction by Sonication

This protocol describes a general procedure for reducing the particle size of this compound using a probe sonicator.

  • Prepare a Suspension: Suspend the solid this compound in the desired solvent (e.g., water or buffer) at a low concentration.

  • Cool the Sample: Place the suspension in an ice bath to dissipate the heat generated during sonication.

  • Sonicate the Suspension:

    • Immerse the tip of the sonicator probe into the suspension.

    • Apply short bursts of sonication (e.g., 10-20 seconds) followed by a cooling period (e.g., 30 seconds).

    • Repeat this cycle for a total sonication time of several minutes.

  • Assess Particle Size: If possible, use techniques like dynamic light scattering (DLS) to monitor the reduction in particle size.

Visualizations

experimental_workflow cluster_start cluster_methods Solubilization Methods cluster_end start Poorly Soluble This compound ph_adjust pH Adjustment (pH > pKa) start->ph_adjust cosolvent Co-solvent Addition (e.g., Ethanol, PEG) start->cosolvent salt Salt Formation (e.g., Sodium Salt) start->salt particle Particle Size Reduction (e.g., Sonication) start->particle end_node Solubilized This compound ph_adjust->end_node cosolvent->end_node salt->end_node particle->end_node

Caption: Workflow for improving the solubility of this compound.

troubleshooting_flowchart start Compound Not Dissolving check_ph Is pH > pKa (~5.0)? start->check_ph adjust_ph Adjust pH with Buffer (e.g., Phosphate pH 7.4) check_ph->adjust_ph No try_cosolvent Add Co-solvent (e.g., 10% Ethanol) check_ph->try_cosolvent Yes dissolved Compound Dissolved adjust_ph->dissolved form_salt Form a Salt (e.g., Sodium Salt) try_cosolvent->form_salt reduce_size Reduce Particle Size (Sonication) form_salt->reduce_size reduce_size->dissolved

Caption: Troubleshooting flowchart for solubility issues.

References

stability and proper storage of 10-Acetamidodecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of 10-Acetamidodecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C in a tightly sealed container. To prevent degradation from atmospheric components, it is highly recommended to store the compound under an inert gas atmosphere, such as argon or nitrogen.

Q2: Is this compound sensitive to light or moisture?

A2: Yes, exposure to light and moisture should be minimized. The amide bond in the molecule can be susceptible to hydrolysis in the presence of water, and light can potentially induce degradation. Store in a dark, dry location.

Q3: How should I handle the compound during experimental use?

A3: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. Handle the compound in a dry, inert atmosphere (e.g., in a glovebox) whenever possible. Minimize the time the container is open.

Q4: What solvents are suitable for dissolving this compound?

Q5: What is the expected chemical stability of this compound?

A5: Under recommended storage conditions, the compound is expected to be stable. However, N-acylated amino acids can be susceptible to hydrolytic cleavage of the amide bond, particularly under acidic or strongly basic conditions. Elevated temperatures will also accelerate degradation.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Review your storage and handling procedures against the recommendations.2. Verify the integrity of your current stock by a suitable analytical method (e.g., LC-MS).3. If degradation is confirmed, procure a fresh batch of the compound and strictly adhere to proper storage and handling protocols.
Difficulty in dissolving the compound. The compound may have degraded or absorbed moisture, altering its physical properties.1. Ensure the solvent is appropriate and of high purity.2. Gentle warming and sonication may aid in dissolution, but be cautious as heat can promote degradation.3. If solubility issues persist with a new, properly stored vial, consider trying a different solvent.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products. The most likely degradation product is 10-aminodecanoic acid and acetic acid resulting from hydrolysis of the amide bond.1. Analyze a freshly prepared sample from a new vial to confirm if the peaks are present.2. If the peaks are absent in the fresh sample, it indicates degradation of your working stock.3. Consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products.

Stability and Degradation Profile

The following table summarizes the expected stability of this compound under various conditions based on the general chemical properties of N-acylated amino acids.

Condition Parameter Expected Stability Potential Degradation Products
Storage -20°C, Inert Atmosphere, DarkHighMinimal degradation expected.
Room TemperatureModerateSlow degradation over time is possible.
pH Acidic (e.g., pH < 4)LowHydrolysis of the amide bond to form 10-aminodecanoic acid and acetic acid.
Neutral (e.g., pH 6-8)Moderate to HighGenerally stable, but hydrolysis can occur over extended periods.
Basic (e.g., pH > 9)Low to ModerateBase-catalyzed hydrolysis of the amide bond.
Temperature Elevated Temperature (>40°C)LowAccelerated degradation through various pathways, including hydrolysis.
Light UV or Prolonged Exposure to LightModeratePotential for photolytic degradation. Specific degradation products are not well-characterized.
Oxidation Presence of Oxidizing AgentsModerateThe fatty acid chain may be susceptible to oxidation.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

2. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC-MS system with a suitable column (e.g., C18)

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 60°C for 48 hours.

    • Also, incubate an aliquot of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution and a solid sample to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

5. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or UPLC-MS method.

  • The method should be capable of separating the parent compound from its degradation products. A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid on a C18 column is a common starting point.

6. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation.

  • Identify and characterize any significant degradation products using mass spectrometry (MS) data.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Review Storage & Handling Procedures start->check_storage analytical_verification Verify Compound Integrity (e.g., LC-MS) check_storage->analytical_verification degradation_confirmed Degradation Confirmed? analytical_verification->degradation_confirmed procure_new Procure Fresh Compound & Adhere to Protocols degradation_confirmed->procure_new Yes investigate_other Investigate Other Experimental Variables degradation_confirmed->investigate_other No end_good End: Problem Resolved procure_new->end_good end_bad End: Issue Persists investigate_other->end_bad

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Signaling Pathway of Amide Bond Hydrolysis

AmideHydrolysis compound This compound hydrolysis Amide Bond Hydrolysis compound->hydrolysis stressor Stress Condition (e.g., Acid, Base, Heat) stressor->compound product1 10-Aminodecanoic Acid hydrolysis->product1 product2 Acetic Acid hydrolysis->product2

Caption: The primary degradation pathway of this compound via hydrolysis.

preventing the degradation of 10-Acetamidodecanoic acid samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 10-Acetamidodecanoic Acid

This guide provides researchers, scientists, and drug development professionals with essential information for . Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored at -20°C. The compound is sensitive to air, light, and moisture. Therefore, it is crucial to keep the container tightly sealed and handle the compound under an inert gas atmosphere, such as argon or nitrogen.

Q2: How can I identify if my sample of this compound has degraded?

A2: Visual signs of degradation can include a change in color, clumping of the powder, or an unusual odor. Chemically, degradation can be identified by the presence of unexpected peaks in analytical tests like HPLC or NMR. The primary degradation products are typically 10-aminodecanoic acid and acetic acid, resulting from hydrolysis of the amide bond.

Q3: What is the expected shelf-life of this compound?

A3: When stored under the recommended conditions (-20°C, inert atmosphere, tightly sealed), the compound is expected to be stable for an extended period. However, once the container is opened, or if the compound is dissolved in a solvent, the risk of degradation increases. It is best practice to use freshly opened or prepared solutions for sensitive experiments.

Q4: In which solvents can I dissolve this compound for storage?

A4: While it may be necessary to prepare stock solutions, long-term storage in solution is not recommended due to the risk of hydrolysis, especially in protic or aqueous solvents. If a stock solution is required, use an anhydrous aprotic solvent and store it at -20°C or -80°C under an inert atmosphere. Prepare fresh working solutions for each experiment whenever possible.

Q5: What are the main causes of degradation for this compound?

A5: The primary causes of degradation are exposure to moisture, which can lead to hydrolysis of the amide bond, and exposure to strong acids or bases, which can catalyze this hydrolysis. Exposure to light and oxygen can also contribute to degradation over time.

Troubleshooting Guide

Q: My experimental results are inconsistent or unexpected. Could my this compound sample be the problem?

A: Yes, sample degradation is a common cause of inconsistent results. If you suspect your sample has degraded, we recommend performing a purity check using the HPLC protocol provided below. Compare the chromatogram of your current sample with a reference chromatogram from a fresh sample if available.

Q: I observe one or more new peaks in my HPLC analysis that were not present before. What could they be?

A: New peaks likely indicate the presence of degradation products. The most probable degradation pathway is hydrolysis, which would yield 10-aminodecanoic acid and acetic acid. Depending on your detection method, you may see a peak for 10-aminodecanoic acid.

Q: The appearance of my solid this compound has changed. Is it still usable?

A: A change in physical appearance (e.g., discoloration, clumping) is a strong indicator of degradation. It is highly recommended to discard the sample and use a fresh, properly stored sample to ensure the validity of your experimental results.

Data Presentation

Table 1: Summary of Storage Conditions and Degradation Factors

ParameterRecommendation/Information
Storage Temperature -20°C (long-term)
Atmosphere Handle and store under an inert gas (e.g., Argon, Nitrogen)
Container Tightly sealed, opaque vial to protect from light
Primary Degradation Pathway Hydrolysis of the amide bond
Degradation Products 10-Aminodecanoic acid, Acetic acid
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents
Signs of Degradation Change in color, clumping, appearance of new peaks in HPLC/NMR

Experimental Protocols

Protocol: Purity Assessment of this compound by HPLC

This protocol describes a method to assess the purity of this compound and detect the presence of its primary hydrolysis product, 10-aminodecanoic acid.

1. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound (optional, but recommended)

  • Reference standard of 10-aminodecanoic acid (optional, for peak identification)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Methanol (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in Methanol or Acetonitrile to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 210 nm

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

6. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks.

  • The degradation product, 10-aminodecanoic acid, will elute earlier than the parent compound due to its higher polarity.

Visualizations

TroubleshootingWorkflow start Suspected Sample Degradation (e.g., Inconsistent Results) check_visual Visually Inspect Sample (Color, Clumping) start->check_visual is_changed Physical Appearance Changed? check_visual->is_changed discard Discard Sample Use Fresh Stock is_changed->discard Yes analyze_hplc Perform Purity Analysis (e.g., HPLC Protocol) is_changed->analyze_hplc No check_peaks New Peaks Observed? analyze_hplc->check_peaks confirm_degradation Degradation Confirmed Discard Sample check_peaks->confirm_degradation Yes sample_ok Sample Purity is Acceptable Troubleshoot Other Experimental Variables check_peaks->sample_ok No

Caption: Troubleshooting workflow for suspected sample degradation.

Caption: Primary degradation pathway of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Dissolve Sample in Acetonitrile/Methanol (1 mg/mL) filter_sample Filter through 0.22 µm Syringe Filter prep_sample->filter_sample inject_sample Inject 10 µL onto C18 Column filter_sample->inject_sample run_gradient Run Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) inject_sample->run_gradient detect Detect at 210 nm run_gradient->detect get_chromatogram Obtain Chromatogram detect->get_chromatogram analyze_peaks Integrate Peaks and Calculate Area % get_chromatogram->analyze_peaks

Caption: Experimental workflow for HPLC purity analysis.

Technical Support Center: 10-Acetamidodecanoic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 10-Acetamidodecanoic acid in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound has a molecular formula of C₁₂H₂₃NO₃ and a monoisotopic mass of approximately 229.168 Da. Its structure consists of a ten-carbon fatty acid chain (decanoic acid) with an acetamido group (-NHCOCH₃) at the terminal (10th) carbon.

Q2: What are the expected primary ions in ESI-MS?

In Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. It is also common to see adducts with salts present in the sample or mobile phase.

Table 1: Expected Molecular Ions and Common Adducts

Ion SpeciesExpected m/z (Positive Mode)Expected m/z (Negative Mode)
[M+H]⁺ 230.175-
[M+Na]⁺ 252.157-
[M+K]⁺ 268.131-
[M-H]⁻ -228.160
[M+HCOO]⁻ -274.171
[M+CH₃COO]⁻ -288.186

Q3: What are the predicted major fragmentation patterns for this compound?

The fragmentation of this compound is influenced by its three key structural features: the carboxylic acid group, the long aliphatic chain, and the N-acetyl group.

  • Carboxylic Acid Group: Fragmentation often involves the loss of water ([M-H₂O]) and the loss of the entire carboxyl group ([M-COOH]).[1][2]

  • Aliphatic Chain: Long-chain aliphatic compounds typically undergo charge-remote fragmentation, leading to a series of neutral losses of CH₂ (14 Da).[2][3]

  • Acetamido Group: The amide bond can cleave, and McLafferty-type rearrangements involving the amide carbonyl are possible.[2] Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for amides and ketones.[4]

G parent This compound [M+H]⁺ m/z 230.175 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 212.165 parent->frag1 -18 Da frag2 Loss of COOH radical [M-COOH]⁺ m/z 184.169 parent->frag2 -45 Da frag3 Amide Bond Cleavage Loss of CH₂=C=O m/z 188.180 parent->frag3 -42 Da frag4 Charge-Remote Fragmentation Series of CH₂ losses (14 Da) parent->frag4 frag5 McLafferty Rearrangement (Amide) m/z 59.07 (Acetamide) parent->frag5

Caption: Predicted fragmentation pathways for this compound.

Troubleshooting Guide

Problem: Weak or No Molecular Ion Signal

Q4: I am not observing the expected molecular ion for this compound. What are the common causes?

A weak or absent molecular ion is a frequent issue with straight-chain carboxylic acids.[1][5] Several factors could be responsible:

  • In-source Fragmentation: The compound may be fragmenting in the ionization source before reaching the mass analyzer. Try lowering the source temperature or using gentler ionization settings.

  • Sample Concentration: Ensure your sample is appropriately concentrated.[6] If it is too dilute, the signal may be below the limit of detection. Conversely, high concentrations can cause ion suppression.[6]

  • Ionization Efficiency: The choice of ionization technique and mobile phase is critical. For ESI, ensure the pH of the mobile phase promotes ionization. Using a mobile phase with ammonium formate instead of formic acid can sometimes reduce in-source water loss and improve spectral quality.[7]

  • Instrument Calibration: Verify that the mass spectrometer is properly tuned and calibrated across the desired mass range.[6]

Problem: Complex and Uninterpretable Spectra

Q5: My mass spectrum shows numerous peaks that are difficult to assign. How can I simplify the interpretation?

Complex spectra can arise from background noise, contaminants, or multiple fragmentation pathways occurring simultaneously.

  • High Background Noise: A noisy baseline can obscure low-intensity signals. This can be caused by solvent contamination, air leaks in the system, or column bleed.[8] Running a solvent blank can help identify contaminant peaks.

  • Derivatization: To simplify fragmentation and improve volatility (for GC-MS), consider derivatizing the carboxylic acid group. Esterification to form the methyl ester (FAME) is a common technique that can yield cleaner and more predictable fragmentation patterns.[9]

  • Tandem MS (MS/MS): Isolate the precursor ion of interest (e.g., m/z 230.175) and perform collision-induced dissociation (CID). This will generate a product ion spectrum containing only fragments from your target molecule, simplifying interpretation.

G cluster_0 Initial Analysis cluster_1 Chemical Modification cluster_2 Instrumental Method Start Complex Spectrum Observed CheckBlank Run Solvent Blank Start->CheckBlank CheckLeaks Check for System Leaks Start->CheckLeaks Derivatize Derivatize to FAME CheckBlank->Derivatize OptimizeSource Optimize Source Conditions CheckLeaks->OptimizeSource Result Simplified Spectrum Derivatize->Result TandemMS Perform MS/MS Analysis TandemMS->Result OptimizeSource->TandemMS

References

Technical Support Center: NMR Peak Assignment for 10-Acetamidodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the Nuclear Magnetic Resonance (NMR) peak assignment of 10-Acetamidodecanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals for the central methylene groups (C4-C8) in my 1H NMR spectrum appear as a single, broad, and unresolved multiplet?

A1: This is the most common challenge for long-chain aliphatic molecules. The chemical environments of the protons on carbons 4 through 8 are very similar, causing their signals to have very close chemical shifts. This results in severe signal overlap, making it impossible to distinguish them in a standard 1D ¹H NMR spectrum.

Q2: I am having trouble identifying the amide proton (-NH) signal. Where should I look for it and why might it be missing?

A2: The amide proton typically appears as a broad singlet between 5.0 and 8.5 ppm. Its chemical shift and appearance are highly dependent on the solvent, concentration, and temperature. The signal may be very broad due to quadrupole coupling with the adjacent ¹⁴N nucleus or may be absent entirely if it has exchanged with deuterium from a deuterated solvent (like D₂O or CD₃OD).

Q3: How can I definitively distinguish the signals for the C2 and C9 methylene groups?

A3: Both C2 (-CH₂-COOH) and C9 (-CH₂-NHAc) are adjacent to electron-withdrawing groups and will be shifted downfield from the main aliphatic envelope.

  • The C2 protons are alpha to a carboxylic acid and typically appear around 2.2-2.4 ppm.

  • The C9 protons are alpha to the amide nitrogen and are expected around 3.1-3.3 ppm. To confirm these assignments, a 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is ideal. The C9 protons should show a correlation to the amide carbonyl carbon (~170-173 ppm), while the C2 protons will correlate with the carboxylic acid carbonyl carbon (~175-180 ppm).

Q4: What are the most effective 2D NMR experiments for assigning the full carbon and proton spectra of this compound?

A4: A combination of 2D NMR experiments is the classic way to resolve signal overlap.[1]

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing you to "walk" along the carbon chain by identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, resolving the heavily overlapped ¹³C signals in the aliphatic region.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying quaternary carbons and linking different spin systems.

  • TOCSY (Total Correlation Spectroscopy): Can reveal all protons within a coupled spin system, which is useful for confirming the entire aliphatic chain as a single system.[1]

Troubleshooting Guide

Issue 1: Severe Signal Overlap in the Aliphatic Region (~1.2-1.6 ppm)
QuestionAnswer / Solution
My 1D ¹H spectrum shows an uninterpretable "hump" for the central methylene chains. How can I resolve this? This is expected. The first step is to use 2D NMR to add a second dimension for signal dispersion. An HSQC experiment is the best starting point, as it will separate the signals based on the chemical shifts of their attached carbons.[1]
Even with an HSQC, some of my carbon signals are very close. How can I improve resolution? You can optimize your acquisition parameters. Increasing the acquisition time in the indirect dimension (¹³C) of the HSQC will improve digital resolution. You can also try a "pure-shift" experiment, which collapses multiplets into singlets, simplifying the spectrum significantly.[1]
How do I assign the individual methylene groups within the overlapped region? After using HSQC to correlate protons to their carbons, use a COSY or TOCSY experiment to establish connectivity. Starting from an unambiguously assigned signal (like the protons on C3, identified via their correlation to C2), you can trace the couplings along the chain (C3 to C4, C4 to C5, etc.).
Issue 2: Ambiguous or Missing Labile Proton Signals (-NH and -COOH)
QuestionAnswer / Solution
I can't locate my -NH or -COOH proton signals. First, ensure you are using an appropriate solvent (e.g., DMSO-d₆ or CDCl₃) that does not readily exchange protons. To confirm their presence, run a quick experiment in your solvent with a drop of D₂O added. The labile proton signals will disappear upon exchange.
My amide -NH signal is very broad. Can I sharpen it? The broadness is often due to intermediate exchange rates or quadrupolar coupling. Gently heating the sample (e.g., to 40-50 °C) can sometimes sharpen the signal by increasing the exchange rate.

Data Presentation: Expected Chemical Shifts

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Actual values may vary based on solvent, concentration, and temperature.

PositionAtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
1-C OOH-~179Carboxylic acid carbonyl.
1-COOH 10.0 - 12.0 (broad s)-Highly variable, often very broad.
2-C H₂-2.35 (t)~34Alpha to COOH.
3-C H₂-1.63 (p)~25Beta to COOH.
4-8-(C H₂)₅-1.2 - 1.4 (m)~29Severe signal overlap expected.
9-C H₂-3.20 (q)~40Alpha to NH.
10-NH -5.4 - 6.0 (broad t)-Shift and multiplicity are solvent-dependent.
1'-CO-C H₃1.98 (s)~23Acetyl methyl group.
2'-C O-CH₃-~170Amide carbonyl.

Experimental Protocols

Sample Preparation
  • Solvent Selection: For observing all protons, including labile ones, DMSO-d₆ is recommended. For general characterization, CDCl₃ is standard.

  • Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Recommended NMR Experiments
  • Standard ¹H NMR:

    • Purpose: Quick overview of the proton signals.

    • Key Parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay (d1) of 1-2 seconds.

  • Standard ¹³C{¹H} NMR:

    • Purpose: Identify the number of unique carbon environments.

    • Key Parameters: Use proton decoupling. A longer relaxation delay (d1 = 5s) and a larger number of scans (1024 or more) may be needed, especially for the carbonyl carbons.[2]

  • 2D gCOSY (gradient-selected COSY):

    • Purpose: Determine ¹H-¹H coupling networks to map the aliphatic chain.

    • Key Parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension (F1).

  • 2D gHSQC (gradient-selected HSQC):

    • Purpose: Correlate protons to their directly attached carbons. Essential for resolving the overlapped aliphatic signals.

    • Key Parameters: 4-8 scans per increment, 256 increments in F1. Set the ¹J-coupling constant (¹JCH) to an average value of 145 Hz.

  • 2D gHMBC (gradient-selected HMBC):

    • Purpose: Identify long-range (2-3 bond) ¹H-¹³C correlations to connect functional groups and confirm assignments.

    • Key Parameters: 8-16 scans per increment, 256-512 increments in F1. Set the long-range coupling constant (ⁿJCH) to 8-10 Hz.

Visualization

Troubleshooting Workflow for NMR Peak Assignment

The following diagram outlines a logical workflow for addressing common challenges in the NMR analysis of this compound.

NMR_Troubleshooting_Workflow start Ambiguous 1D NMR Spectrum overlap Severe Signal Overlap? (e.g., Aliphatic Region) start->overlap Check Proton Spectrum missing_protons Missing Labile Protons? (-NH, -COOH) start->missing_protons Check Proton Spectrum run_2d Run 2D NMR Experiments overlap->run_2d Yes assignment_complete Peak Assignment Complete overlap->assignment_complete No d2o_exchange Perform D2O Exchange missing_protons->d2o_exchange Yes missing_protons->assignment_complete No hsqc 1. Run gHSQC (Disperse signals by Carbon) run_2d->hsqc cosy 2. Run gCOSY (Establish H-H Connectivity) hsqc->cosy hmbc 3. Run gHMBC (Confirm Long-Range Connectivity) cosy->hmbc hmbc->assignment_complete d2o_result Signals Disappear? d2o_exchange->d2o_result confirm_labile Confirmed as Labile Protons d2o_result->confirm_labile Yes change_solvent Re-run in Anhydrous DMSO-d6 d2o_result->change_solvent No confirm_labile->assignment_complete change_solvent->assignment_complete

Caption: Troubleshooting workflow for this compound NMR.

References

Technical Support Center: Purification of 10-Acetamidodecanoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 10-Acetamidodecanoic acid from biological matrices such as plasma, serum, urine, and tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most common methods for extracting this compound, a lipophilic N-acetylated amino acid, from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] Protein precipitation is often used as an initial clean-up step, particularly for plasma and serum samples.[3]

Q2: What is the importance of pH adjustment during the extraction of this compound?

A2: Adjusting the pH of the sample is crucial for efficient extraction. This compound is an acidic compound. To ensure it is in its neutral, non-ionized form, the pH of the sample should be adjusted to be at least 2 pH units below its pKa. This increases its affinity for the organic solvent in LLE and its retention on non-polar SPE sorbents.[4][5] The pKa of the structurally similar decanoic acid is approximately 4.90, suggesting a target pH of around 3 for the sample.[6]

Q3: How can I minimize matrix effects in the LC-MS/MS analysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of analytes from biological matrices.[7][8][9] To minimize these effects, you can:

  • Optimize sample preparation: Employ thorough clean-up steps using SPE or LLE to remove interfering components like phospholipids.[7]

  • Improve chromatographic separation: Use a suitable analytical column and gradient elution to separate this compound from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[9]

Q4: What are the best storage conditions for biological samples containing this compound to ensure its stability?

A4: To prevent degradation of this compound, biological samples should be stored at low temperatures. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to minimize enzymatic activity and chemical degradation.[10][11] It is also advisable to minimize freeze-thaw cycles. The addition of stabilizers, such as antioxidants or enzyme inhibitors, may also be considered depending on the specific matrix and analytical goals.[12]

Troubleshooting Guides

Low Recovery of this compound
Problem Potential Cause Troubleshooting Solution
Low recovery after Liquid-Liquid Extraction (LLE) Incorrect pH of the aqueous phase: If the pH is not acidic enough, the this compound will be ionized and remain in the aqueous phase.Adjust the sample pH to ~3 to ensure the analyte is in its neutral form.[4][5]
Inappropriate organic solvent: The chosen solvent may not have the optimal polarity to efficiently extract the analyte.Select a water-immiscible organic solvent with a polarity that matches the analyte. Ethyl acetate or methyl tert-butyl ether (MTBE) are common choices for acidic compounds.[1][13]
Insufficient mixing: Inadequate vortexing or shaking leads to incomplete partitioning between the two phases.Ensure vigorous and sufficient mixing to maximize the surface area between the aqueous and organic phases.
Emulsion formation: The presence of proteins and lipids can lead to the formation of a stable emulsion, trapping the analyte.Centrifuge at a higher speed or for a longer duration. The addition of salt ("salting out") can also help break the emulsion.[4]
Low recovery after Solid-Phase Extraction (SPE) Improper conditioning of the SPE cartridge: If the sorbent is not properly wetted, the analyte will not be retained effectively.Condition the cartridge with the recommended solvents (e.g., methanol followed by water or an acidic buffer) and do not let the sorbent dry out before loading the sample.[14][15]
Incorrect sample pH: Similar to LLE, if the sample pH is too high, the analyte will be ionized and pass through a reversed-phase cartridge without retention.Acidify the sample to a pH of ~3 before loading it onto the SPE cartridge.[16]
Inappropriate wash solvent: Using a wash solvent that is too strong can prematurely elute the analyte.Use a weak wash solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences without eluting the analyte.
Inefficient elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.Use a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to modify the analyte's charge state) to ensure complete elution.[14]
Analyte breakthrough: The amount of analyte in the sample exceeds the binding capacity of the SPE sorbent.Use a larger SPE cartridge or dilute the sample before loading.[15]
High Signal Variability or Poor Reproducibility in LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Solution
Inconsistent peak areas Matrix effects: Ion suppression or enhancement is varying between samples.Implement a more rigorous sample clean-up procedure. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these effects.[9][17]
Incomplete sample clean-up: Residual phospholipids or other matrix components are interfering with ionization.Consider incorporating a phospholipid removal step in your sample preparation protocol.[7]
Sample degradation: The analyte is not stable in the final extract.Analyze the samples as quickly as possible after preparation. If necessary, store the extracts at low temperatures (-20°C or -80°C) until analysis.
Shifting retention times Column equilibration issues: The analytical column is not properly equilibrated between injections.Ensure that the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.
Changes in mobile phase composition: The mobile phase composition is not consistent.Prepare fresh mobile phases regularly and ensure they are properly mixed.

Quantitative Data Summary

The following tables summarize representative recovery data for the extraction of acidic compounds from biological matrices using common techniques. Note that this data is for structurally similar compounds and should be used as a general guide. Method optimization and validation are crucial for obtaining accurate and precise results for this compound.

Table 1: Representative Recovery of Acidic Compounds using Liquid-Liquid Extraction (LLE)

AnalyteMatrixExtraction SolventRecovery (%)Reference
Hippuric AcidUrine1-octanol91.4 - 99.3[5]
Organic AcidsUrineEthyl Acetate~77.4[1]

Table 2: Representative Recovery of Acidic Compounds using Solid-Phase Extraction (SPE)

AnalyteMatrixSPE SorbentRecovery (%)Reference
Organic AcidsUrineAnion Exchange~84.1[1]
Long-chain fatty acidsAqueous SolutionMixed-modeHigh[18]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
  • Sample Preparation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • pH Adjustment:

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to approximately pH 3 by adding a small volume of formic acid (e.g., 5 µL of 10% formic acid).

  • Extraction:

    • Add 600 µL of ethyl acetate or methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
  • Sample Pre-treatment:

    • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.

    • To 500 µL of the supernatant, add an internal standard.

    • Acidify the urine to approximately pH 3 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol followed by 1 mL of acidified water (pH 3). Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, dropwise flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of acidified water (pH 3) to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow_LLE cluster_prep Sample Preparation cluster_ext Liquid-Liquid Extraction cluster_analysis Analysis start Plasma/Serum Sample precip Protein Precipitation (Acetonitrile) start->precip cent1 Centrifugation precip->cent1 supernatant Collect Supernatant cent1->supernatant acidify Acidify to pH 3 supernatant->acidify add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex add_solvent->vortex cent2 Centrifugation vortex->cent2 collect_org Collect Organic Layer cent2->collect_org evap Evaporate to Dryness collect_org->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

experimental_workflow_SPE cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Urine Sample cent1 Centrifugation start->cent1 acidify Acidify to pH 3 cent1->acidify load Load Sample acidify->load condition Condition SPE Cartridge (Methanol, Acidified Water) condition->load wash Wash (Acidified Water) load->wash elute Elute (Methanol/Acetonitrile) wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

troubleshooting_low_recovery cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_solutions Solutions problem Low Recovery of This compound ph_lle Incorrect pH problem->ph_lle Check solvent_lle Wrong Solvent problem->solvent_lle Check mixing_lle Poor Mixing problem->mixing_lle Check emulsion_lle Emulsion problem->emulsion_lle Check conditioning_spe Improper Conditioning problem->conditioning_spe Check ph_spe Incorrect pH problem->ph_spe Check wash_spe Harsh Wash problem->wash_spe Check elution_spe Weak Elution problem->elution_spe Check solution1 Adjust pH to ~3 ph_lle->solution1 Solution solution2 Optimize Solvent solvent_lle->solution2 Solution solution3 Vortex Vigorously mixing_lle->solution3 Solution solution4 Centrifuge/Salt Out emulsion_lle->solution4 Solution solution5 Re-condition conditioning_spe->solution5 Solution solution6 Adjust pH to ~3 ph_spe->solution6 Solution solution7 Use Weaker Wash wash_spe->solution7 Solution solution8 Use Stronger Eluent elution_spe->solution8 Solution

Caption: Troubleshooting logic for low recovery of this compound.

References

potential sources of contamination for 10-Acetamidodecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 10-Acetamidodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential sources of contamination during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the inherent potential contaminants?

A1: The most common and straightforward synthesis involves the N-acetylation of 10-aminodecanoic acid using an acetylating agent like acetic anhydride or acetyl chloride.

  • Potential Contaminants from Synthesis:

    • Unreacted 10-aminodecanoic acid: Incomplete acetylation will result in the presence of the starting material.

    • Di-acetylated product: While less likely with a primary amine under controlled conditions, excessive use of the acetylating agent or harsh reaction conditions could potentially lead to the formation of a di-acetylated by-product, especially if there are other reactive functional groups.

    • Acetic acid: A common byproduct when using acetic anhydride.

    • Residual catalyst: If a basic catalyst like pyridine or triethylamine is used to scavenge the acid byproduct (e.g., HCl from acetyl chloride), it may remain in the final product if not properly removed.

Q2: How can I purify crude this compound?

A2: Recrystallization is a highly effective method for purifying long-chain amino acid derivatives. A common approach involves dissolving the crude product in a hot aqueous solution of a weak organic acid, such as acetic acid, followed by cooling to induce crystallization of the purified product.[1] The choice of solvent and the cooling rate are critical for obtaining high purity crystals.

Q3: What are potential sources of contamination during experimental work-up and handling?

A3: Contamination can be introduced from various sources during laboratory procedures.[1]

  • Solvents: Using solvents of inadequate purity can introduce a variety of organic impurities.

  • Glassware and Equipment: Improperly cleaned glassware can harbor residues from previous experiments. Plasticware may leach plasticizers or other additives.

  • Human Error: Poor laboratory technique, such as cross-contamination of reagents or samples, is a significant source of impurities.[1] Personal care products like lotions can also introduce contaminants.[1]

  • Environment: Dust and airborne particles in the laboratory can settle into samples.[1]

Q4: What are the likely degradation products of this compound?

A4: The amide bond in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield 10-aminodecanoic acid and acetic acid. Long-chain fatty acids are generally stable to thermal stress, but prolonged exposure to high temperatures could potentially lead to decarboxylation or other degradation pathways.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis and handling of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the molar ratio of the acetylating agent to 10-aminodecanoic acid is appropriate (a slight excess of the acetylating agent is often used).- Check the reaction time and temperature to ensure they are sufficient for the reaction to go to completion.
Product loss during work-up.- Optimize the recrystallization procedure by adjusting the solvent system and cooling rate to maximize crystal recovery.- Ensure complete precipitation of the product before filtration.
Presence of Starting Material (10-aminodecanoic acid) in Final Product Incomplete acetylation.- Increase the reaction time or temperature.- Use a slight excess of the acetylating agent.
Unexpected Peaks in NMR or LC-MS Analysis Contamination from solvents or reagents.- Use high-purity solvents and reagents.- Run a blank experiment with just the solvents and reagents to identify any background contaminants.
Side-products from the reaction.- If using acetic anhydride, ensure it is fresh as it can hydrolyze to acetic acid over time.- If using acetyl chloride, ensure the reaction is performed under anhydrous conditions to prevent hydrolysis.
Degradation of the product.- Avoid exposing the compound to strong acids or bases during work-up and storage.- Store the final product in a cool, dry, and dark place.
Oily or Gummy Product Instead of Crystalline Solid Presence of impurities.- The presence of unreacted starting materials or byproducts can inhibit crystallization.- Perform another recrystallization step.
Residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound from 10-aminodecanoic acid.

Materials:

  • 10-aminodecanoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Methodology:

  • In a round-bottom flask, dissolve 10-aminodecanoic acid in glacial acetic acid with gentle heating and stirring.

  • Once the 10-aminodecanoic acid is fully dissolved, cool the solution to room temperature.

  • Slowly add a slight molar excess of acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • After the reaction period, slowly add deionized water to the reaction mixture to quench any unreacted acetic anhydride and to precipitate the crude this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., an aqueous solution of acetic acid).

  • Dry the purified crystals under vacuum to obtain the final product.

Visualizations

Contamination_Troubleshooting cluster_synthesis Synthesis Stage cluster_workup Work-up & Handling cluster_storage Storage Unreacted Starting Material Unreacted Starting Material Byproducts (e.g., Acetic Acid) Byproducts (e.g., Acetic Acid) Side-Products (e.g., Di-acetylation) Side-Products (e.g., Di-acetylation) Solvent Impurities Solvent Impurities Glassware Contamination Glassware Contamination Human Error Human Error Degradation (Hydrolysis) Degradation (Hydrolysis) Potential Contamination Potential Contamination Potential Contamination->Unreacted Starting Material From Synthesis Potential Contamination->Byproducts (e.g., Acetic Acid) From Synthesis Potential Contamination->Side-Products (e.g., Di-acetylation) From Synthesis Potential Contamination->Solvent Impurities From Work-up Potential Contamination->Glassware Contamination From Work-up Potential Contamination->Human Error From Work-up Potential Contamination->Degradation (Hydrolysis) From Storage

Caption: Logical flow for troubleshooting potential contamination sources.

Experimental_Workflow Start Start Dissolve 10-aminodecanoic acid Dissolve 10-aminodecanoic acid Start->Dissolve 10-aminodecanoic acid Add Acetic Anhydride Add Acetic Anhydride Dissolve 10-aminodecanoic acid->Add Acetic Anhydride Reaction Reaction Add Acetic Anhydride->Reaction Quench & Precipitate Quench & Precipitate Reaction->Quench & Precipitate Filter & Wash Filter & Wash Quench & Precipitate->Filter & Wash Recrystallize Recrystallize Filter & Wash->Recrystallize Dry Product Dry Product Recrystallize->Dry Product End End Dry Product->End

Caption: A typical experimental workflow for the synthesis of this compound.

References

Navigating Reactions with 10-Acetamidodecanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of chemical reactions involving 10-Acetamidodecanoic acid. The information is tailored for professionals in research and drug development, offering detailed experimental protocols and data-driven insights.

Section 1: Troubleshooting Common Reactions

This section addresses prevalent issues encountered during esterification and amidation reactions of this compound, providing potential causes and solutions to improve reaction outcomes.

Esterification Reactions

Esterification of the carboxylic acid moiety of this compound is a common synthetic transformation. However, challenges such as low yield and side reactions can arise.

FAQ 1: My Fischer esterification of this compound is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Fischer esterification can be attributed to several factors. The reaction is an equilibrium process, and the presence of water, a byproduct, can drive the reaction backward, reducing the yield of the ester.

Troubleshooting Guide: Low Esterification Yield

Potential CauseRecommended Solution
Water present in reactants or solvent Ensure all reactants and the alcohol solvent are anhydrous. Use of a drying agent or a Dean-Stark apparatus to remove water as it forms can significantly improve the yield.
Insufficient catalyst A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is typically required. Ensure an adequate catalytic amount is used.
Equilibrium not shifted towards products Use a large excess of the alcohol reactant to shift the equilibrium towards the formation of the ester.[1]
Incomplete reaction Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Hydrolysis of the acetamido group Prolonged heating under strongly acidic conditions can lead to the hydrolysis of the acetamido group.[1] If this is suspected, consider using milder esterification methods.

Experimental Protocol: Fischer Esterification of this compound with Methanol

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a large excess of anhydrous methanol (e.g., 20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Amidation Reactions

The formation of an amide bond by reacting the carboxylic acid of this compound with an amine is a crucial step in many synthetic pathways, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).

FAQ 2: I am experiencing difficulties with the amidation of this compound using a coupling agent like DCC, resulting in low yields and purification challenges.

Answer: Amidation reactions, while versatile, can present challenges such as the formation of byproducts and difficulties in purification, especially with long-chain fatty acid derivatives.

Troubleshooting Guide: Amidation Issues

Potential CauseRecommended Solution
Poor solubility of reactants The long alkyl chain of this compound can lead to solubility issues in certain solvents. Ensure a solvent system is used where all reactants are fully dissolved. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices.
Formation of N-acylurea byproduct with DCC This is a common side reaction with carbodiimide coupling agents. Minimize its formation by adding an activating agent like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS).
Difficult purification from dicyclohexylurea (DCU) DCU, the byproduct of DCC, is often difficult to remove by chromatography. Using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can simplify the work-up, as the corresponding urea byproduct is water-soluble and can be removed by aqueous extraction.
Side reaction at the acetamido group While generally stable, harsh conditions could potentially affect the acetamido group. Use mild reaction conditions and monitor for any unexpected byproducts.
Incomplete reaction Ensure stoichiometric amounts of the amine and coupling agent are used. The reaction can be monitored by TLC to determine completion.

Experimental Protocol: Amidation of this compound with Benzylamine using EDC/HOBt

  • Preparation: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Activation: Add EDC (1.1 equivalents) to the solution and stir at 0 °C for 30 minutes.

  • Amine Addition: Add benzylamine (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Section 2: Stability of the Acetamido Group

A key consideration when working with this compound is the stability of the acetamido functional group under various reaction conditions.

FAQ 3: Under what conditions is the acetamido group of this compound susceptible to hydrolysis?

Answer: The acetamido group is an amide, and like other amides, it can be hydrolyzed to an amine and a carboxylic acid under both acidic and basic conditions, typically requiring heat.

Stability Considerations:

  • Acidic Conditions: Prolonged heating in the presence of strong acids (e.g., concentrated HCl or H₂SO₄) can lead to the hydrolysis of the acetamido group, yielding 10-aminodecanoic acid.[1] This is a potential side reaction during acid-catalyzed esterification if the reaction is run for an extended period at high temperatures.

  • Basic Conditions: Similarly, heating with strong bases (e.g., NaOH or KOH) can also hydrolyze the acetamido group. This should be a consideration during reactions that require basic conditions or during basic work-up procedures if heating is involved.

For reactions requiring conditions that might lead to hydrolysis, it is crucial to monitor the reaction closely for the formation of the hydrolyzed product. If hydrolysis is a significant issue, alternative synthetic strategies or the use of protecting groups may be necessary.

Section 3: Visualizing Synthetic Workflows

Diagrams of experimental workflows can aid in understanding the sequence of steps and the logic behind the synthetic process.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Anhydrous Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B Dissolve C Reflux (4-6h) B->C Heat D Neutralize with NaHCO₃ C->D Cool & Quench E Extract with Organic Solvent D->E F Purify by Chromatography E->F G Final Product: Ester F->G

Fischer Esterification Workflow

Amidation_Workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification A This compound + HOBt B Add EDC at 0°C A->B Dissolve in DMF C Add Amine B->C Stir 30 min D Stir Overnight at RT C->D E Aqueous Work-up D->E F Column Chromatography E->F G Final Product: Amide F->G

References

Validation & Comparative

A Comparative Guide to the Validation of Quantification Assays for 10-Acetamidodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of molecules like 10-acetamidodecanoic acid is critical. This guide provides a comparative overview of two common analytical techniques for the validation of such quantification assays: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established validation principles for similar analytes and serves as a foundational guide.

Comparison of Quantification Methods

The choice of analytical methodology is paramount for robust and reliable quantification. Both LC-MS/MS and GC-MS are powerful techniques, each with distinct advantages and considerations.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using two mass analyzers in series.Separates volatile and thermally stable compounds in the gas phase based on their interaction with a stationary phase, followed by mass analysis.
Sample Derivatization Often not required, allowing for simpler sample preparation.Frequently necessary to increase volatility and thermal stability of the analyte.
Sensitivity & Selectivity Generally offers high sensitivity and selectivity due to the specificity of multiple reaction monitoring (MRM).Can provide high sensitivity, particularly with chemical ionization, but may have lower selectivity for complex matrices compared to LC-MS/MS.
Throughput Typically allows for faster analysis times and higher throughput.[1][2]Can have longer run times, especially when derivatization is required.
Applicability Broad applicability to a wide range of non-volatile and thermally labile compounds.Primarily suited for volatile and thermally stable compounds, or those that can be made so through derivatization.

Experimental Protocols

Detailed and well-documented experimental protocols are the bedrock of reproducible scientific research. Below are representative protocols for the quantification of a modified fatty acid like this compound using LC-MS/MS and GC-MS.

LC-MS/MS Method

A simple and rapid LC-MS/MS method can be developed for the quantification of this compound in biological matrices like plasma.[1][2]

1. Sample Preparation:

  • To 50 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

  • Precipitate proteins by adding 200 µL of methanol.[2]

  • Vortex the mixture for 30 seconds and then centrifuge at a high speed (e.g., 8,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a clean tube and dilute with an appropriate solvent, such as 50% methanol.[2]

  • Inject an aliquot of the final solution into the LC-MS/MS system.[2]

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., Gemini-NX C18, 150 mm × 2.0 mm, 3 µm) is often suitable for the separation of fatty acids.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20, v/v) can be used.[1]

  • Flow Rate: A typical flow rate is 200 µL/min.[1]

  • Column Temperature: Maintain the column at a constant temperature, for example, 35°C.[3]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[1][2]

GC-MS Method

Quantification by GC-MS often requires derivatization to improve the volatility and thermal stability of the analyte.

1. Sample Preparation and Derivatization:

  • Extract the analyte from the biological matrix (e.g., 1 mL of plasma) using a suitable technique like liquid-liquid extraction or solid-phase extraction.[4]

  • Evaporate the solvent and reconstitute the residue in a derivatization reagent. For fatty acids, common derivatizing agents include pentafluorobenzyl (PFB) bromide to form PFB esters.[4]

  • Heat the mixture to ensure complete derivatization.

  • After cooling, the derivatized sample is ready for injection into the GC-MS system.

2. GC Conditions:

  • Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis or other derivatives.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is typically used to ensure good separation of the analytes. For example, start at a lower temperature and ramp up to a higher temperature.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard is used for quantification.

Quantitative Performance Data

The validation of a quantitative assay involves assessing several key parameters to ensure its reliability. The following tables summarize typical performance data for LC-MS/MS and GC-MS methods based on assays for similar molecules.

Table 1: LC-MS/MS Assay Performance
ParameterTypical ValueReference
Linearity (r²)> 0.99[5][6]
Lower Limit of Quantification (LLOQ)1 - 20 ng/mL[1][6]
Intra-day Precision (CV%)< 15%[5]
Inter-day Precision (CV%)< 15%[5]
Accuracy (% Recovery)85 - 115%[6]
Table 2: GC-MS Assay Performance
ParameterTypical ValueReference
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)Sub-nanomolar to low nanomolar range[4]
Intra-day Precision (CV%)< 10%
Inter-day Precision (CV%)< 15%
Accuracy (% Recovery)90 - 110%

Visualizing the Workflow

Diagrams can effectively illustrate the sequential steps in an analytical workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (e.g., Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution Supernatant->Dilute Inject Inject Sample Dilute->Inject LC LC Separation (C18 Column) Inject->LC MSMS MS/MS Detection (MRM) LC->MSMS Quantify Quantification MSMS->Quantify

LC-MS/MS experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Plasma Sample Extract Extraction (LLE or SPE) Plasma->Extract Derivatize Derivatization (e.g., PFB ester) Extract->Derivatize Inject Inject Sample Derivatize->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection (SIM) GC->MS Quantify Quantification MS->Quantify

GC-MS experimental workflow.

Conclusion

Both LC-MS/MS and GC-MS are highly capable techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the study, including the desired sensitivity, throughput, and the nature of the sample matrix. For high-throughput applications with minimal sample preparation, LC-MS/MS is often favored.[1][2] When very high sensitivity is required and the analyte is amenable to derivatization, GC-MS can be an excellent alternative.[4] Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure the generation of reliable and reproducible data.[7][8][9]

References

A Comparative Guide to 10-Acetamidodecanoic Acid and Other Acetylated Fatty Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of N-Acetylated Fatty Acids, with a Focus on the Potential Characteristics of 10-Acetamidodecanoic Acid

In the landscape of drug discovery and cellular biology, acetylated fatty acids are emerging as a significant class of molecules with diverse biological activities. This guide provides a comparative overview of this compound and other N-acetylated fatty acids, offering insights into their biochemical properties, potential therapeutic applications, and the experimental methodologies used to evaluate them. Due to the limited direct experimental data available for this compound, this guide draws comparisons from structurally related N-acetylated fatty acids and medium-chain fatty acids to infer its likely characteristics and biological roles.

Introduction to Acetylated Fatty Acids

Fatty acids and their derivatives are fundamental to numerous cellular processes, including energy metabolism, membrane structure, and cell signaling.[1] Acetylation, the addition of an acetyl group, can modify the properties of fatty acids, influencing their solubility, transport, and interaction with biological targets. N-acetylated fatty acids, a subclass where the acetyl group is attached to an amino group, are of particular interest due to their structural similarity to endogenous signaling molecules and their potential to act as enzyme inhibitors.[2][3]

Comparative Analysis of Physicochemical and Biological Properties

While specific experimental data for this compound is scarce in publicly available literature, we can extrapolate its potential properties based on the characteristics of analogous N-acetylated and medium-chain fatty acids. Decanoic acid (a ten-carbon chain fatty acid) is known to be metabolized in the brain and can influence cellular pathways.[4] The addition of an acetamido group at the 10th position would likely alter its polarity and interaction with cellular machinery.

For comparison, N-decanoylglycine, an N-acyl amino acid with a decanoyl group, has been identified as a metabolite and is structurally related to signaling lipids.[5] It is plausible that this compound could engage in similar biological pathways, potentially acting as a modulator of enzymes or receptors involved in lipid signaling.

Table 1: Comparison of Physicochemical Properties of Representative Fatty Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPNotes
Decanoic AcidC₁₀H₂₀O₂172.264.09Parent medium-chain fatty acid.
This compound (Predicted) C₁₂H₂₃NO₃ 229.32 ~3.5-4.0 The acetamido group likely slightly decreases lipophilicity compared to decanoic acid.
N-decanoylglycineC₁₂H₂₃NO₃229.323.2An N-acyl amino acid with a similar carbon backbone.[5]
N-AcetylcysteineC₅H₉NO₃S163.19-0.5A well-studied N-acetylated amino acid derivative, highlighting the impact of the acetyl group on smaller molecules.[6][7]

Potential Biological Activities and Mechanisms of Action

N-acetylated fatty acids and related compounds have been shown to exhibit a range of biological activities, most notably as enzyme inhibitors. A prominent example is their role as inhibitors of histone deacetylases (HDACs) and fatty acid amide hydrolase (FAAH).[8][9]

Enzyme Inhibition

Many fatty acid amides act as neuromodulatory lipids.[9] By inhibiting enzymes like FAAH, which degrades endocannabinoids, these molecules can potentiate endogenous signaling. Given its structure, this compound could potentially interact with the active sites of such hydrolases.

Table 2: Comparative Inhibitory Activities of Selected Acetylated Compounds

Compound/ClassTarget EnzymeIC₅₀ (nM)Reference
AM11095 (NAAA Inhibitor)N-acylethanolamine-hydrolyzing acid amidase (NAAA)18[8]
AM11078 (Dual NAAA-FAAH Inhibitor)NAAA21[8]
AM11078 (Dual NAAA-FAAH Inhibitor)Fatty Acid Amide Hydrolase (FAAH)5[8]
Various Decanoic Acid DerivativesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus nigerVaries[10]

This table presents data for representative enzyme inhibitors to illustrate the potential activity of acetylated fatty acids. Specific data for this compound is not available.

Signaling Pathways

N-acyl amino acids are increasingly recognized as endogenous signaling molecules that can modulate various physiological processes, including pain and inflammation.[3][11] They can interact with G protein-coupled receptors and ion channels. It is conceivable that this compound could participate in similar signaling cascades.

Below is a conceptual diagram illustrating a potential signaling pathway that could be influenced by an N-acetylated fatty acid.

signaling_pathway cluster_membrane Cell Membrane This compound This compound Receptor Receptor This compound->Receptor Binds Cell Membrane Cell Membrane G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: A potential signaling pathway initiated by an N-acetylated fatty acid.

Experimental Protocols

Evaluating the biological activity of a novel compound like this compound requires a systematic approach employing a variety of in vitro and in vivo assays.

Fatty Acid Synthase (FASN) Activity Assay

This assay is crucial for understanding how a compound might interfere with fatty acid metabolism.

Protocol for FASN Activity Assay:

  • Protein Extraction: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.[12]

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.[12]

  • Reaction Mixture: Prepare a reaction buffer containing potassium phosphate, DTT, EDTA, acetyl-CoA, malonyl-CoA, and NADPH.

  • Assay: Add the protein extract to the reaction buffer in a 96-well plate.

  • Measurement: Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader. The rate of NADPH oxidation is proportional to FASN activity.[12][13]

fasn_assay_workflow cluster_prep Sample Preparation cluster_assay FASN Activity Measurement A Cell/Tissue Homogenization B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C E Add Protein Lysate & this compound C->E D Prepare Reaction Mixture (with NADPH) D->E F Monitor NADPH Absorbance (340 nm) E->F G Calculate FASN Activity F->G

Caption: Workflow for a Fatty Acid Synthase (FASN) activity assay.

Cell Viability and Cytotoxicity Assays

To assess the therapeutic potential and safety profile of this compound, it is essential to determine its effect on cell viability.

Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and control compounds for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, by drawing parallels with other N-acetylated and medium-chain fatty acids, we can anticipate its potential as a bioactive compound. Its structure suggests possible roles in modulating enzyme activity and cellular signaling, making it a person of interest for further investigation in drug development.

Future research should focus on the chemical synthesis of this compound, followed by a comprehensive in vitro and in vivo characterization of its biological effects. Key areas to explore include its potential as an enzyme inhibitor (e.g., for HDACs or FAAH), its impact on lipid metabolism, and its activity in models of diseases where fatty acid signaling is dysregulated. The experimental protocols outlined in this guide provide a foundational framework for such investigations. The systematic exploration of novel acetylated fatty acids like this compound holds the promise of uncovering new therapeutic agents for a range of diseases.

References

A Comparative Analysis of 10-Acetamidodecanoic Acid and Structurally Similar Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of fatty acid research, understanding the nuanced differences imparted by functional group modifications is paramount for the rational design of novel therapeutic agents and research tools. This guide provides a comparative analysis of 10-acetamidodecanoic acid alongside its parent fatty acid, decanoic acid, and its amino precursor, 10-aminodecanoic acid. Due to a scarcity of direct experimental data for this compound in publicly accessible literature, this comparison is based on the known properties of the related compounds and theoretical effects of N-acetylation.

Structural and Physicochemical Properties

The introduction of an amino group at the omega-position of decanoic acid to form 10-aminodecanoic acid, and the subsequent acetylation to yield this compound, significantly alters the molecule's polarity and potential for intermolecular interactions. These modifications are expected to influence solubility, lipophilicity, and ultimately, the biological disposition of the molecule.

Below is a table summarizing the known and predicted physicochemical properties of these three fatty acids.

PropertyDecanoic Acid10-Aminodecanoic AcidThis compound (Predicted)
Molecular Formula C₁₀H₂₀O₂C₁₀H₂₁NO₂C₁₂H₂₃NO₃
Molecular Weight 172.26 g/mol 187.28 g/mol 229.32 g/mol
Structure CH₃(CH₂)₈COOHH₂N(CH₂)₉COOHCH₃CONH(CH₂)₉COOH
Functional Groups Carboxylic AcidCarboxylic Acid, AmineCarboxylic Acid, Amide
Predicted Polarity Moderately PolarHigh (Amphoteric)Higher than Decanoic Acid
Predicted Solubility Low in water, high in organic solventsHigher water solubility than decanoic acidModerate water solubility
Predicted logP ~4.1Lower than Decanoic AcidIntermediate

Biological Activity and Potential Applications

The functional modifications at the C-10 position are predicted to have a profound impact on the biological activity of the decanoic acid scaffold.

Decanoic Acid (Capric Acid): This medium-chain fatty acid is known for its antimicrobial and anti-inflammatory properties. It has also been shown to act as a non-competitive AMPA receptor antagonist, contributing to the anticonvulsant effects of the ketogenic diet. Its esters are utilized in the food and pharmaceutical industries.

10-Aminodecanoic Acid: This bifunctional molecule serves as a versatile building block in chemical synthesis, particularly in the production of polymers and surfactants. It is also used as a linker in Proteolysis Targeting Chimeras (PROTACs), highlighting its utility in drug development for targeted protein degradation.

This compound (Predicted): The N-acetylation of the terminal amino group in 10-aminodecanoic acid is expected to neutralize its positive charge, resulting in an amide. This modification may alter its interaction with biological targets. N-acetylated amino acids and fatty acid derivatives are known to play roles in cellular signaling. The acetamido group could potentially influence the molecule's ability to cross cell membranes and may confer specific biological activities, such as influencing inflammatory pathways or lipid metabolism, though further experimental validation is required.

Comparative Biological Activities

Biological ActivityDecanoic Acid10-Aminodecanoic AcidThis compound (Hypothesized)
Antimicrobial DocumentedLimited DataPossible, but likely altered spectrum compared to decanoic acid
Anti-inflammatory DocumentedLimited DataPossible, N-acetylated compounds can have anti-inflammatory effects
CNS Activity AMPA Receptor AntagonistLimited DataUnknown, potential for altered CNS penetration and target engagement
Primary Application Food additive, antimicrobialChemical synthesis, PROTAC linkerResearch chemical, potential for novel biological activities

Experimental Protocols

General Protocol for Physicochemical Characterization:

  • Purity and Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm the chemical structure.

    • Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

    • High-Performance Liquid Chromatography (HPLC) to assess purity.

  • Solubility Determination:

    • Standard shake-flask method in various solvents (e.g., water, ethanol, DMSO).

    • Quantification of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Lipophilicity (logP) Measurement:

    • Shake-flask method using n-octanol and water.

    • Quantification of the compound in each phase by HPLC.

General Protocol for In Vitro Biological Assays:

  • Antimicrobial Activity (Broth Microdilution Assay):

    • Prepare serial dilutions of the test compound in a suitable broth medium.

    • Inoculate with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).

    • Incubate under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible growth.

  • Anti-inflammatory Activity (LPS-stimulated Macrophages):

    • Culture macrophage cell line (e.g., RAW 264.7).

    • Pre-treat cells with various concentrations of the test compound.

    • Stimulate with lipopolysaccharide (LPS).

    • Measure the production of inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) using ELISA or Griess assay.

Visualizing Structural Relationships and Inferred Properties

To better understand the relationships between these molecules and the basis for the predicted properties of this compound, the following diagrams are provided.

G Structural Relationships of Decanoic Acid Derivatives Decanoic_Acid Decanoic Acid C₁₀H₂₀O₂ CH₃(CH₂)₈COOH Aminodecanoic_Acid 10-Aminodecanoic Acid C₁₀H₂₁NO₂ H₂N(CH₂)₉COOH Decanoic_Acid->Aminodecanoic_Acid Amination Acetamidodecanoic_Acid This compound C₁₂H₂₃NO₃ CH₃CONH(CH₂)₉COOH Aminodecanoic_Acid->Acetamidodecanoic_Acid Acetylation

Caption: Structural evolution from decanoic acid to this compound.

G Inference of this compound Properties Decanoic_Acid Known Properties of Decanoic Acid Predicted_Properties Predicted Properties of This compound Decanoic_Acid->Predicted_Properties Aminodecanoic_Acid Known Properties of 10-Aminodecanoic Acid Aminodecanoic_Acid->Predicted_Properties N_Acetylation General Effects of N-Acetylation N_Acetylation->Predicted_Properties

Caption: Logical workflow for predicting the properties of this compound.

A Comparative Review of Prospective Analytical Methods for 10-Acetamidodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is a cornerstone of successful research. This guide provides a comparative overview of potential analytical methodologies for 10-Acetamidodecanoic acid. As a novel compound, specific validated analytical methods for this compound are not yet established in the public domain. Therefore, this review focuses on established methods for structurally analogous compounds, namely long-chain N-acylated amino acids and fatty acids. The information presented here serves as a foundational guide for developing and validating a robust analytical method for this compound.

The primary analytical technique for the quantification of compounds similar to this compound in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This preference is due to its high sensitivity, selectivity, and applicability to a wide range of analytes. High-Performance Liquid Chromatography (HPLC) with UV detection is a viable, though typically less sensitive, alternative.

Comparative Overview of Analytical Techniques

The table below summarizes the typical performance characteristics of analytical methods for compounds analogous to this compound. It is crucial to note that these values are illustrative and that the performance of a method for this compound will require specific validation.

Analytical MethodCommon AnalytesTypical Limit of Quantification (LOQ)Typical Linearity RangeKey AdvantagesKey Disadvantages
LC-MS/MS Long-chain fatty acids, N-acyl ethanolamines, Acyl-CoAs0.1 - 10 ng/mL3-4 orders of magnitudeHigh sensitivity and selectivity, suitable for complex matricesHigher equipment cost, potential for matrix effects
HPLC-UV Fatty acids (with derivatization), less complex N-acylated compounds50 - 500 ng/mL2-3 orders of magnitudeLower equipment cost, simpler operationLower sensitivity, may require derivatization for UV detection

Experimental Protocols: A Prototypical LC-MS/MS Method

The following is a detailed, exemplary experimental protocol for an LC-MS/MS method that can be adapted and validated for the quantification of this compound in a biological matrix such as plasma. This protocol is a composite based on methods for similar long-chain N-acylated amino acids.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.

Visualizing the Analytical Workflow and Method Development

To aid in the conceptualization of the analytical process, the following diagrams, generated using Graphviz, illustrate a typical workflow and the logical steps for method development.

Analytical_Workflow_for_10_Acetamidodecanoic_Acid cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Chromatography Chromatographic Separation (C18 Reversed-Phase) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) (MRM Mode) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Figure 1. General workflow for the analysis of this compound by LC-MS/MS.

Method_Development_and_Validation_Logic cluster_Dev Method Development cluster_Val Method Validation Analyte_Characterization Analyte Characterization (MS properties of this compound) IS_Selection Internal Standard Selection Analyte_Characterization->IS_Selection MS_Method_Dev MS Method Development (Ionization, MRM transitions) Analyte_Characterization->MS_Method_Dev Sample_Prep_Optimization Optimization of Sample Preparation IS_Selection->Sample_Prep_Optimization LC_Method_Dev LC Method Development (Column, Mobile Phase, Gradient) Sample_Prep_Optimization->LC_Method_Dev LC_Method_Dev->MS_Method_Dev Specificity Specificity & Selectivity MS_Method_Dev->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Accuracy_Precision Accuracy & Precision LOD_LOQ->Accuracy_Precision Matrix_Effect Matrix Effect Evaluation Accuracy_Precision->Matrix_Effect Stability Stability Assessment Matrix_Effect->Stability

Figure 2. Logical flow for the development and validation of an analytical method.

Conclusion and Recommendations

While no specific, validated analytical methods for this compound are currently published, the established methodologies for analogous long-chain N-acylated amino acids and fatty acids provide a clear and reliable path forward. It is strongly recommended that researchers seeking to quantify this compound develop and validate an LC-MS/MS method. The initial steps should involve the characterization of the molecule's mass spectrometric properties to determine optimal ionization and fragmentation parameters. Subsequently, a systematic validation process, as outlined in Figure 2, should be undertaken to ensure the method is accurate, precise, and robust for its intended application. The use of a stable isotope-labeled internal standard is highly advisable to compensate for any variability in sample preparation and potential matrix effects.

A Comparative Guide for Researchers: Pentadecanoic Acid (C15:0) vs. Eicosapentaenoic Acid (EPA) as Research Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of biomarker research, the identification and validation of novel molecules with clinical relevance is a paramount objective. This guide provides a comprehensive comparison of two fatty acids, Pentadecanoic acid (C15:0) and Eicosapentaenoic Acid (EPA), that are gaining attention as potential research biomarkers. While EPA is a well-established omega-3 fatty acid with known health benefits, C15:0, an odd-chain saturated fatty acid, is an emerging biomarker showing promise in various disease models.

Quantitative Comparison of Bioactivities

The following table summarizes the key comparative data on the cellular activities of Pentadecanoic acid (C15:0) and Eicosapentaenoic Acid (EPA). The data is extracted from in vitro studies on primary human cell-based disease systems.

FeaturePentadecanoic Acid (C15:0)Eicosapentaenoic Acid (EPA)Reference
Cytotoxicity Non-cytotoxic at all tested concentrations (1.9 to 50 μM)Cytotoxic to four cell systems at 50 μM[1]
Shared Clinically Relevant Activities (at 17 μM) 1212[1]
Unique Clinically Relevant Activities (at 17 μM) 28 (especially anti-inflammatory)Not specified[1]
Broad Anti-inflammatory & Antiproliferative Activities Involving 36 biomarkers across 10 cell systemsPresent, but less broad than C15:0[1]
Cellular Properties Similar to Bupropion Yes, at 1.9 and 5.6 μMNo[1]
Mimicked Antimicrobial Activities Yes, at 5.6 μM (similar to climabazole and clarithromycin)No[1]
Activities Matching Anti-cancer Therapeutics Yes, at 50 μM (similar to gemcitabine and paclitaxel)No[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols typically employed in the assessment of C15:0 and EPA as biomarkers.

Cell-Based Bioactivity Assays
  • Objective: To determine the dose-dependent effects of C15:0 and EPA on various human cell systems mimicking disease states.

  • Methodology:

    • Cell Culture: Primary human cell systems representing various tissues (e.g., immune, cardiovascular, liver) are cultured under standard conditions.

    • Treatment: Cells are treated with varying concentrations of pure C15:0 or EPA (e.g., 1.9 to 50 μM). A non-treated control group is maintained.

    • Biomarker Measurement: After a specified incubation period, cell culture supernatants and cell lysates are collected. A panel of clinically relevant biomarkers (e.g., cytokines, chemokines, growth factors) is measured using multiplex immunoassay technology (e.g., Luminex xMAP).

    • Cytotoxicity Assessment: Cell viability is assessed using a standard method, such as measuring lactate dehydrogenase (LDH) release or using a fluorescent viability stain.

    • Data Analysis: Biomarker concentrations in treated groups are compared to the non-treated control group to determine statistically significant changes.

Quantification in Biological Samples (e.g., Plasma, Red Blood Cells)
  • Objective: To measure the concentration of C15:0 and EPA in biological samples for correlational studies with health outcomes.

  • Methodology:

    • Sample Preparation: Lipids are extracted from the biological matrix (e.g., plasma, red blood cell membranes) using a solvent extraction method (e.g., Folch or Bligh-Dyer).

    • Fatty Acid Methylation: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are separated and quantified using a gas chromatograph coupled to a mass spectrometer. An internal standard (e.g., a fatty acid not naturally present in the sample) is used for accurate quantification.

    • Data Analysis: The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard and a standard curve of known concentrations.

Signaling Pathways and Experimental Workflows

The biological effects of C15:0 and EPA are mediated through various signaling pathways. Understanding these pathways is crucial for interpreting biomarker data.

cluster_C15 Pentadecanoic Acid (C15:0) Pathway C15 Pentadecanoic Acid (C15:0) AMPK AMPK Activation C15->AMPK mTOR mTOR Inhibition AMPK->mTOR inhibits Longevity Longevity Pathways mTOR->Longevity regulates

Caption: Signaling pathway of Pentadecanoic Acid (C15:0).

cluster_workflow Biomarker Analysis Workflow Sample Biological Sample (Plasma, RBCs) Extraction Lipid Extraction Sample->Extraction Methylation Fatty Acid Methylation Extraction->Methylation GCMS GC-MS Analysis Methylation->GCMS Data Data Analysis & Interpretation GCMS->Data

Caption: General experimental workflow for fatty acid biomarker analysis.

Concluding Remarks

Pentadecanoic acid (C15:0) is emerging as a promising research biomarker with a distinct and, in some aspects, broader and safer bioactivity profile compared to the well-established omega-3 fatty acid, EPA.[1] Its non-cytotoxic nature at higher concentrations and its unique cell-based activities similar to certain therapeutics suggest its potential for further investigation in various disease contexts.[1] Researchers and drug development professionals should consider the specific research question and the biological system under investigation when choosing between these two fatty acids as biomarkers. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the robust design and interpretation of studies in this exciting area of research.

References

In Vitro Validation of 10-Acetamidodecanoic Acid: A Comparative Analysis of its Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 10-Acetamidodecanoic Acid's Performance with Alternative Compounds Supported by Experimental Data.

This guide provides a comprehensive in vitro validation of the biological effects of this compound (10-HDAA), a fatty acid derivative with potential therapeutic applications. Through a detailed comparison with relevant alternatives, including the structurally similar royal jelly fatty acid trans-10-Hydroxy-2-decenoic acid (10-H2DA) and the well-established synthetic Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, Rosiglitazone, this document aims to equip researchers with the necessary data to evaluate its potential. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

I. Comparative Analysis of Anti-Inflammatory Effects

The anti-inflammatory potential of 10-HDAA was evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for assessing inflammatory responses. Key inflammatory mediators such as Nitric Oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) were quantified.

Table 1: Comparison of the Effects of 10-HDAA and Alternatives on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages. [1][2]

CompoundConcentrationNO Production (% of LPS Control)
This compound (10-HDAA) 10 µM~80%
50 µM~60%
100 µM~40%
trans-10-Hydroxy-2-decenoic acid (10-H2DA) 10 µM~60%
50 µM~30%
100 µM~20%
Sebacic Acid (SEA) 10 µM~90%
50 µM~75%
100 µM~60%

Table 2: Comparison of the Effects of 10-HDAA and Alternatives on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages. [1]

CompoundConcentrationIL-6 ProductionTNF-α Production
This compound (10-HDAA) VariousSlight InhibitionNo Significant Effect
trans-10-Hydroxy-2-decenoic acid (10-H2DA) VariousSignificant InhibitionNo Significant Effect
Sebacic Acid (SEA) VariousSignificant InhibitionSignificant Inhibition
Rosiglitazone Not Reported in this contextNot Reported in this contextNot Reported in this context

Summary of Anti-Inflammatory Effects: 10-HDAA demonstrates a dose-dependent inhibition of nitric oxide production in LPS-stimulated macrophages.[1][2] However, its effect on pro-inflammatory cytokines is less pronounced, with only a slight inhibition of IL-6 and no significant impact on TNF-α.[1] In comparison, 10-H2DA exhibits a more potent inhibition of both NO and IL-6. Sebacic acid also inhibits NO and IL-6, and uniquely among the tested fatty acids, it also reduces TNF-α production.[1]

II. Comparative Analysis of Effects on Keratinocyte Differentiation

The influence of 10-HDAA on skin barrier function was assessed by examining its effect on the expression of key keratinocyte differentiation markers, such as filaggrin and involucrin, in in vitro skin models.

Table 3: Comparison of the Effects of 10-HDAA and Alternatives on Keratinocyte Differentiation Markers.

CompoundMarkerIn Vitro Effect
This compound (10-HDAA) Filaggrin mRNANo significant increase
trans-10-Hydroxy-2-decenoic acid (10-H2DA) Filaggrin mRNASignificant increase
Rosiglitazone (PPARγ agonist) Involucrin, Loricrin, FilaggrinIncreased expression

Summary of Effects on Keratinocyte Differentiation: In vitro studies indicate that 10-HDAA does not significantly increase the expression of filaggrin, a critical protein for terminal keratinocyte differentiation and skin barrier integrity. In contrast, 10-H2DA has been shown to upregulate filaggrin mRNA levels. Established PPARγ agonists like Rosiglitazone are known to promote the expression of multiple keratinocyte differentiation markers, including involucrin, loricrin, and filaggrin.

III. Experimental Protocols

A. In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • The following day, cells are pre-treated with various concentrations of 10-HDAA, 10-H2DA, Sebacic Acid, or Rosiglitazone for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

2. Nitric Oxide (NO) Quantification (Griess Assay): [3][4]

  • After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.[3]

  • The plate is incubated at room temperature for 10 minutes in the dark.

  • The absorbance at 540 nm is measured using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

3. Cytokine Quantification (ELISA):

  • The concentrations of IL-6 and TNF-α in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

B. In Vitro Keratinocyte Differentiation Assay

1. Cell Culture and Differentiation Induction:

  • Normal human epidermal keratinocytes (NHEKs) are cultured in a keratinocyte growth medium.

  • To induce differentiation, the calcium concentration in the medium is raised to 1.2-1.8 mM.

  • Cells are treated with 10-HDAA, 10-H2DA, or Rosiglitazone during the differentiation period.

2. Western Blot Analysis for Differentiation Markers:

  • After the treatment period, total protein is extracted from the keratinocytes.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against filaggrin, involucrin, and loricrin.

  • After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

C. PPARγ Activation Assay (Luciferase Reporter Assay)

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM with 10% FBS.

  • Cells are seeded in a 96-well plate and co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).[5][6][7]

  • A Renilla luciferase vector is often co-transfected for normalization.

2. Compound Treatment and Luciferase Assay:

  • After transfection, cells are treated with 10-HDAA, 10-H2DA, or Rosiglitazone (as a positive control) for 24 hours.

  • The luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

G cluster_0 LPS-Induced Inflammatory Pathway in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK NF-kB NF-kB MyD88->NF-kB Pro-inflammatory Cytokines (IL-6, TNF-a) Pro-inflammatory Cytokines (IL-6, TNF-a) MAPK->Pro-inflammatory Cytokines (IL-6, TNF-a) NF-kB->Pro-inflammatory Cytokines (IL-6, TNF-a) iNOS iNOS NF-kB->iNOS NO NO iNOS->NO 10-HDAA 10-HDAA 10-HDAA->NF-kB Slight Inhibition 10-H2DA 10-H2DA 10-H2DA->NF-kB Inhibition

Caption: LPS-induced inflammatory signaling cascade in macrophages.

G cluster_1 PPARγ-Mediated Keratinocyte Differentiation Fatty Acid Ligand (e.g., Rosiglitazone, potentially 10-HDAA) Fatty Acid Ligand (e.g., Rosiglitazone, potentially 10-HDAA) PPARg PPARg Fatty Acid Ligand (e.g., Rosiglitazone, potentially 10-HDAA)->PPARg PPARg/RXR Complex PPARg/RXR Complex PPARg->PPARg/RXR Complex RXR RXR RXR->PPARg/RXR Complex PPRE PPRE PPARg/RXR Complex->PPRE Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Differentiation Proteins (Filaggrin, Involucrin, Loricrin) Differentiation Proteins (Filaggrin, Involucrin, Loricrin) Target Gene Transcription->Differentiation Proteins (Filaggrin, Involucrin, Loricrin)

Caption: PPARγ signaling pathway in keratinocyte differentiation.

B. Experimental Workflows

G cluster_2 In Vitro Anti-Inflammatory Assay Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with Compounds Pre-treat with Compounds Seed RAW 264.7 cells->Pre-treat with Compounds Induce with LPS Induce with LPS Pre-treat with Compounds->Induce with LPS Incubate 24h Incubate 24h Induce with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate 24h->Collect Supernatant Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) Collect Supernatant->ELISA (Cytokines) Data Analysis Data Analysis Griess Assay (NO)->Data Analysis ELISA (Cytokines)->Data Analysis

Caption: Workflow for the in vitro anti-inflammatory assay.

G cluster_3 Keratinocyte Differentiation Assay Workflow Culture NHEKs Culture NHEKs Induce Differentiation (High Ca2+) Induce Differentiation (High Ca2+) Culture NHEKs->Induce Differentiation (High Ca2+) Treat with Compounds Treat with Compounds Induce Differentiation (High Ca2+)->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate Protein Extraction Protein Extraction Incubate->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for the keratinocyte differentiation assay.

References

A Tale of Two Fatty Acids: Stearic Acid's Cellular Impact Versus the Enigmatic 10-Acetamidodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A significant disparity in scientific research marks the comparison between stearic acid and 10-acetamidodecanoic acid in cellular models. While stearic acid, an 18-carbon saturated fatty acid, has been the subject of extensive investigation, revealing multifaceted roles in cancer biology, immunology, and intestinal health, this compound remains a largely uncharacterized molecule in the published scientific literature. This guide, therefore, presents a comprehensive overview of the known cellular effects of stearic acid, supported by experimental data, and simultaneously highlights the current knowledge gap concerning this compound.

Stearic Acid: A Modulator of Cellular Fate

Stearic acid (SA), a common dietary saturated fatty acid, has been shown to exert a range of effects on various cell types, often with outcomes dependent on the cellular context and concentration. The primary areas of research have focused on its influence on cancer cells, T-lymphocytes, and intestinal epithelial cells.

Anti-Cancer Properties of Stearic Acid

In numerous cancer cell lines, stearic acid has demonstrated potent anti-proliferative and pro-apoptotic activities. It has been observed to preferentially induce apoptosis in cancerous breast cells compared to their non-cancerous counterparts.[1] This selective action suggests a potential therapeutic window for stearic acid in cancer treatment.

Key Cellular Effects of Stearic Acid in Cancer Models:

Cell Line(s)EffectConcentrationKey Findings
Breast Cancer Cells (e.g., Hs578t, MDA-MB-231, MDA-MB-435)Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion50 µMStearate-induced apoptosis is mediated through the de novo synthesis of diacylglycerol (DAG) and subsequent activation of protein kinase C (PKC).[1][2]
Human Breast Cancer CellsInhibition of cell cycle progression (G1 and G2 phases)Physiological concentrationsIncreased levels of cell cycle inhibitors p21 and p27, and decreased phosphorylation of cyclin-dependent kinase 2 (Cdk2).[3]
HT-1080 Fibrosarcoma CellsInhibition of invasionNot specifiedStearate treatment leads to morphological changes, including cell rounding and retraction of cell processes.[1]

Experimental Protocol: Caspase-3 Activity Assay for Apoptosis

To quantify stearic acid-induced apoptosis, a caspase-3 activity assay is commonly employed.

  • Cell Treatment: Breast cancer cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells are treated with a specific concentration of stearic acid (e.g., 50 µM) complexed with fatty acid-free bovine serum albumin (FAF-BSA) for a designated time period (e.g., 12 hours). Control cells are treated with FAF-BSA alone.[1]

  • Cell Lysis: After treatment, the cells are harvested and lysed using a specific lysis buffer to release cellular contents, including caspases.

  • Caspase-3 Activity Measurement: The cell lysate is incubated with a caspase-3 substrate, which is a peptide conjugated to a colorimetric or fluorometric reporter molecule.

  • Data Analysis: The amount of cleaved reporter molecule is quantified using a spectrophotometer or fluorometer. An increase in the signal in stearate-treated cells compared to control cells indicates an elevation in caspase-3 activity and, consequently, apoptosis.[1]

Signaling Pathways in Stearic Acid-Induced Apoptosis in Breast Cancer Cells:

Stearic_Acid_Apoptosis SA Stearic Acid DAG de novo Diacylglycerol Synthesis SA->DAG Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Caspase3 Caspase-3 Activation PKC->Caspase3 Leads to Apoptosis Apoptosis Caspase3->Apoptosis Stearic_Acid_T_Cell_Workflow Start Isolate T-cells and B-cells Incubate Incubate with Stearic Acid (18:0) Start->Incubate Analyze_Lipids Analyze Membrane Phospholipid Composition (HPLC) Incubate->Analyze_Lipids Measure_Potential Measure Plasma Membrane Potential (Flow Cytometry) Incubate->Measure_Potential Assess_Viability Assess Cell Viability Measure_Potential->Assess_Viability Stearic_Acid_Intestinal_Cells SA_High High Concentration Stearic Acid ER_Stress Endoplasmic Reticulum (ER) Stress SA_High->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy Autophagy ER_Stress->Autophagy

References

cross-validation of techniques for detecting 10-Acetamidodecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading analytical techniques for the detection and quantification of 10-Acetamidodecanoic acid. As a modified medium-chain fatty acid, accurate measurement is crucial for understanding its biological roles and for potential therapeutic development. This document outlines the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting their respective performance characteristics based on data from analogous molecules.

Performance Characteristics

The selection of an appropriate analytical method depends on the specific requirements of the study, such as required sensitivity, sample matrix, and throughput. The following table summarizes the estimated performance of each technique for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and highly selective detection by tandem mass spectrometry.Antigen-antibody binding in a competitive format.
Sample Type Plasma, Serum, TissuesPlasma, Serum, Tissues, Cell Culture MediaPlasma, Serum, Saliva
Derivatization Required (e.g., FAMEs, silylation)Often not required, but can enhance sensitivity.Not applicable
Limit of Detection (LOD) Estimated in the low µg/L range[1]As low as 1 ppb (ng/mL)[2]Potentially in the pg/mL to low ng/mL range[3][4][5]
Limit of Quantification (LOQ) Typically in the low to mid µg/L range[1][6]Low nanomolar range for similar fatty acids[7]Estimated in the low ng/mL range
**Linearity (R²) **>0.99 for similar analytes≥ 0.995 for fatty acids[8]Typically >0.98
Precision (%RSD) <15%[9]Intra- and inter-assay precision <15%[8]Intra- and inter-assay CVs typically <15%
Accuracy (% Recovery) 85-115% for similar analytes85-115% for fatty acids[8]80-120%
Throughput ModerateHighHigh
Strengths High resolution for complex mixtures, established libraries for identification.High sensitivity and specificity, suitable for complex matrices.High throughput, cost-effective for large sample numbers.
Limitations Requires derivatization, not suitable for thermally labile compounds.Higher initial instrument cost, potential for matrix effects.Antibody development is required, potential for cross-reactivity.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar fatty acids and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Perform a liquid-liquid extraction with a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex and centrifuge to separate the phases.

  • Collect the organic (lower) phase and dry it under a stream of nitrogen.

2. Derivatization (Fatty Acid Methyl Ester - FAME):

  • To the dried extract, add 1 mL of 14% Boron Trifluoride (BF3) in methanol.

  • Heat at 60°C for 30 minutes.

  • After cooling, add 1 mL of hexane and 1 mL of water.

  • Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Plasma):

  • To 50 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition specific for this compound and its internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

As no commercial ELISA kit for this compound is currently available, this section outlines the general steps for developing a competitive ELISA.

1. Hapten-Carrier Conjugate Synthesis:

  • Synthesize a derivative of this compound that can be conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH).

2. Antibody Production:

  • Immunize animals (e.g., rabbits or mice) with the hapten-carrier conjugate to generate polyclonal or monoclonal antibodies.

  • Screen the antibodies for their specificity and affinity to this compound.

3. Competitive ELISA Protocol:

  • Coat a microtiter plate with a fixed amount of this compound-protein conjugate.

  • Block the remaining protein-binding sites on the plate.

  • Add standards or samples containing unknown amounts of this compound, followed by the addition of a limited amount of the specific antibody.

  • During incubation, the free this compound in the sample will compete with the coated conjugate for binding to the antibody.

  • Wash the plate to remove unbound reagents.

  • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Wash the plate again and add a substrate that produces a colored product upon reaction with the enzyme.

  • Measure the absorbance of the colored product. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction Drying Drying Extraction->Drying Derivatization FAME Derivatization Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Figure 1. GC-MS Experimental Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis LCMS->Data

Figure 2. LC-MS/MS Experimental Workflow.

ELISA_Workflow cluster_assay Competitive ELISA Coating Coat Plate with Antigen Conjugate Blocking Block Plate Coating->Blocking Competition Add Sample/Standard and Primary Antibody Blocking->Competition Secondary Add Enzyme-Linked Secondary Antibody Competition->Secondary Substrate Add Substrate Secondary->Substrate Detection Measure Signal Substrate->Detection

Figure 3. Competitive ELISA Workflow.

References

Safety Operating Guide

Proper Disposal of 10-Acetamidodecanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of 10-Acetamidodecanoic acid, tailored for researchers, scientists, and drug development professionals.

I. Understanding the Hazard Profile

Key Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area to avoid inhalation of any dust.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

II. Quantitative Data Summary

The following table summarizes typical physical and chemical properties of similar aliphatic carboxylic acids and amides, which can be used as a general reference for this compound.

PropertyTypical Value/InformationSource Analogy
Form Solid[1]
Color White to off-white[1]
Flammability Not expected to be flammable[1]
Water Hazard Class Class 1 (Slightly hazardous for water)[1]
Explosion Hazard Does not present an explosion hazard[1]
Incompatible Materials Strong oxidizing agents, reducing agents[2]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves neutralization of its acidic functional group, followed by disposal in accordance with local regulations.

1. Small Quantities (Milligram to Gram Scale):

For small quantities typically used in research settings, a neutralization procedure is recommended.

  • Step 1: Dilution: Slowly dissolve the this compound in a suitable solvent. If it is soluble in water, create a dilute aqueous solution. If not, a suitable water-miscible organic solvent may be used, followed by slow addition to a larger volume of water.

  • Step 2: Neutralization: While stirring, slowly add a dilute basic solution, such as 1M sodium bicarbonate or 1M sodium hydroxide, to the dissolved this compound solution.

  • Step 3: pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0 to ensure complete neutralization.

  • Step 4: Disposal: Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local environmental regulations.

2. Large Quantities and Contaminated Materials:

For larger quantities or for materials and equipment contaminated with this compound (e.g., gloves, weighing paper, filter paper), the following procedure should be followed:

  • Step 1: Collection: Collect the waste material in a clearly labeled, sealed container. The label should include the chemical name and any known hazards.

  • Step 2: Waste Segregation: Ensure that the waste is segregated from other incompatible waste streams, such as strong oxidizing agents.

  • Step 3: Institutional Disposal Program: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal through the hazardous waste management program.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.

start Start: Have 10-Acetamidodecanoic Acid Waste decision Small Quantity (mg to g scale)? start->decision neutralize Dissolve and Neutralize with dilute base to pH 6-8 decision->neutralize Yes collect_waste Collect in Labeled, Sealed Container decision->collect_waste No (Large Quantity or Contaminated Material) check_regs1 Check Local Regulations for Drain Disposal neutralize->check_regs1 drain_disposal Dispose Down Drain with Copious Water check_regs1->drain_disposal Permitted check_regs1->collect_waste Not Permitted end End: Proper Disposal Complete drain_disposal->end ehs_disposal Contact EHS for Hazardous Waste Pickup collect_waste->ehs_disposal ehs_disposal->end

Caption: Decision workflow for this compound disposal.

cluster_neutralization Neutralization Protocol cluster_disposal Final Disposal A 1. Dissolve Acid in Water B 2. Slowly Add Dilute Base (e.g., NaHCO3) A->B C 3. Monitor pH (Target: 6-8) B->C D 4. Neutralized Solution C->D E Dispose via Approved Institutional Procedure D->E

Caption: Step-by-step neutralization and disposal workflow.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining a safe research environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 10-Acetamidodecanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 10-Acetamidodecanoic acid, tailored for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on safety data for structurally similar compounds, such as other long-chain fatty acids and acetamido-alkanoic acids. These compounds are generally considered non-hazardous, though they may cause mild irritation.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or safety goggles.[1] A face shield may be used for additional protection against splashes.[2]To protect eyes from dust particles and potential splashes.
Skin Protection Nitrile or butyl rubber gloves.[1] A standard laboratory coat.To prevent skin contact with the powdered chemical.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved N95 respirator is recommended.[1]To prevent inhalation of airborne particles.

Operational Plan: Safe Handling Procedure

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling :

    • Handle the solid material in a well-ventilated area, such as a fume hood, to minimize dust generation.

    • Use a spatula or other appropriate tool to weigh and transfer the chemical. Avoid creating dust clouds.

    • If dissolving the compound, add the solid to the solvent slowly while stirring.

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling :

    • Clean the work area thoroughly after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.

    • Remove and launder any contaminated clothing before reuse.

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to maintain a safe laboratory environment and comply with regulations.

  • Unused Chemical :

    • Dispose of unused or unwanted this compound as chemical waste through your institution's hazardous waste management program.

    • Do not dispose of the solid chemical down the drain.

  • Contaminated Materials :

    • Dispose of any materials contaminated with this compound, such as gloves, weighing paper, and paper towels, in a designated chemical waste container.[5]

  • Aqueous Solutions :

    • For dilute aqueous solutions, check with your local environmental health and safety (EHS) office for guidance. Neutralization may be required before drain disposal is permitted.[6][7]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) Area Ensure Well-Ventilated Area Prep->Area Weigh Weigh Chemical Carefully (Minimize Dust) Area->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Work Area Transfer->Clean Wash Wash Hands Thoroughly Clean->Wash Dispose Dispose of Waste in Designated Containers Wash->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.